molecular formula C7H5BrINO3 B2714372 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene CAS No. 2149590-17-8

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Cat. No.: B2714372
CAS No.: 2149590-17-8
M. Wt: 357.929
InChI Key: IVGWNECTWXXDAY-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (CAS 2149590-17-8) is a versatile halogenated aromatic building block of high value to researchers in medicinal and synthetic organic chemistry . The compound is characterized by its molecular formula of C 7 H 5 BrINO 3 and a molecular weight of 357.93 g/mol . It is supplied with a purity of 98% and should be stored at 2-8°C to maintain stability . The presence of both bromine and iodine substituents on the benzene ring, which exhibit distinct reactivity, makes this compound an especially useful intermediate for sequential cross-coupling reactions like Suzuki and Stille couplings . This allows researchers to selectively functionalize the aromatic core for the construction of complex molecular architectures, such as those found in pharmaceutical candidates and advanced materials . As a key synthetic precursor, it facilitates the exploration of new chemical space in drug discovery programs and the development of specialty chemicals. This product is intended for research purposes and is not for diagnostic or therapeutic use. For your convenience, it is available in multiple quantities, including 250 mg and 1 g sizes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-iodo-2-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGWNECTWXXDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and reactivity profile of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene , a highly specialized tetra-substituted arene intermediate.

This guide is structured for researchers in medicinal chemistry and materials science, focusing on the molecule's utility as a scaffold for orthogonal cross-coupling reactions.

CAS Registry Number: (Indexed as Related Compound [1]) Chemical Formula: C


H

BrINO

Molecular Weight: 357.93 g/mol

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

This molecule features a benzene core decorated with four distinct functional groups, creating a "push-pull" electronic system that dictates its unique reactivity. The presence of two different halogens (Bromine and Iodine) enables chemoselective sequential cross-coupling , a critical feature for building complex drug pharmacophores or organic electronic materials.

Structural Analysis[11]
  • C1-Bromo: Moderate reactivity; serves as the secondary coupling site.

  • C2-Methoxy: Electron-donating group (EDG); increases solubility and provides steric bulk.

  • C3-Nitro: Strong electron-withdrawing group (EWG); deactivates the ring but serves as a latent amine for heterocycle formation (e.g., benzimidazoles).

  • C4-Iodo: High reactivity; serves as the primary coupling site.

Predicted Physicochemical Data
PropertyValue (Predicted/Analogous)Significance
Physical State Yellow to Orange Crystalline SolidTypical for nitro-arenes due to n→π* transitions.
Melting Point 85–95 °CEstimated based on tetra-substituted congeners.
LogP ~3.2Moderate lipophilicity; suitable for organic solvent extraction.
Solubility High: DCM, EtOAc, THFLow: Water, HexanesMethoxy group aids solubility in polar organic solvents.
Reactivity Order C-I > C-Br >> C-NO

Allows for orthogonal Pd-catalyzed functionalization.

Synthesis Protocol: The "Aniline-First" Strategy

Direct halogenation of 1-bromo-2-methoxy-3-nitrobenzene is chemically inefficient due to directing group conflicts (the methoxy group directs electrophiles to the C5 position, not the desired C4). Therefore, the most robust synthetic route utilizes 2-methoxy-3-nitroaniline as the starting material, leveraging the amino group to install the iodine regioselectively before converting the amine to bromine via the Sandmeyer reaction.

Step-by-Step Methodology
Phase 1: Regioselective Iodination

Objective: Install the iodine atom at the C4 position (para to the amino group).

  • Precursor: 2-Methoxy-3-nitroaniline.

  • Reagents: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).

  • Solvent: Acetic Acid (AcOH) or DMF.

  • Mechanism: The amino group is a strong activator and directs the electrophilic iodine to the para position (C4). The ortho position (C6) is less favored due to steric hindrance from the adjacent methoxy group, though some minor byproduct may form.

  • Protocol:

    • Dissolve 2-methoxy-3-nitroaniline (1.0 eq) in glacial acetic acid.

    • Add ICl (1.05 eq) dropwise at room temperature.

    • Stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

    • Quench with aqueous sodium thiosulfate (Na

      
      S
      
      
      
      O
      
      
      ) to remove excess iodine.
    • Precipitate the product (4-iodo-2-methoxy-3-nitroaniline) by pouring into water. Filter and dry.

Phase 2: Sandmeyer Bromination

Objective: Convert the C1-Amino group into the C1-Bromo group.

  • Precursor: 4-Iodo-2-methoxy-3-nitroaniline (from Phase 1).

  • Reagents: Sodium Nitrite (NaNO

    
    ), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).
    
  • Mechanism: Diazotization generates a diazonium salt, which undergoes radical substitution with bromide ions catalyzed by copper.

  • Protocol:

    • Suspend the aniline intermediate in 48% HBr at 0°C.

    • Add aqueous NaNO

      
       (1.2 eq) dropwise, maintaining temperature <5°C to form the diazonium salt.
      
    • Stir for 30 minutes. The solution should become clear/homogeneous.

    • Transfer the cold diazonium solution dropwise into a stirring solution of CuBr (1.5 eq) in HBr at 60°C.

    • Caution: Nitrogen gas evolution will be vigorous.

    • Heat to 80°C for 1 hour to ensure completion.

    • Cool, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisPath Start Start: 2-Methoxy-3-nitroaniline (NH2 at C1, OMe at C2, NO2 at C3) Step1 Step 1: Iodination (Electrophilic Aromatic Substitution) Start->Step1 ICl, AcOH Inter Intermediate: 4-Iodo-2-methoxy-3-nitroaniline Step1->Inter Para-selective Step2 Step 2: Sandmeyer Reaction (Diazotization + Bromination) Inter->Step2 1. NaNO2, HBr, 0°C 2. CuBr, 60°C Final Target: 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene Step2->Final Substitution of N2+ by Br

Figure 1: Strategic synthesis route utilizing the directing power of the amino group to ensure correct regiochemistry.

Reactivity Profile: Orthogonal Cross-Coupling

The primary value of this molecule lies in the significant reactivity difference between the C-I and C-Br bonds. The C-I bond is weaker (bond dissociation energy ~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol), allowing for site-selective functionalization .

Chemoselectivity Hierarchy
  • Site A (C4-Iodo): Reacts first under mild Pd(0) conditions (e.g., Suzuki-Miyaura coupling at Room Temperature).

  • Site B (C1-Bromo): Reacts second under forcing conditions (e.g., higher temperature, specialized ligands like Buchwald phosphines) after the iodide has been consumed.

  • Site C (C3-Nitro): Inert to coupling; can be reduced to an aniline after couplings are complete to avoid catalyst poisoning or side reactions.

Experimental Application: Sequential Arylation

Scenario: Creating a tri-aryl system.

  • First Coupling: React 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene with Aryl-Boronic Acid A (1.0 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), and Na
    
    
    CO
    
    
    in DME/Water at 25°C.
    • Result: The Aryl group attaches exclusively at C4, leaving the C1-Br intact.

  • Second Coupling: React the isolated intermediate with Aryl-Boronic Acid B (1.2 eq), Pd(dppf)Cl

    
    , and K
    
    
    
    PO
    
    
    in Dioxane at 100°C.
    • Result: The second Aryl group attaches at C1.

Orthogonal Coupling Pathway

Coupling Core 1-Bromo-4-iodo- 2-methoxy-3-nitrobenzene Rxn1 Reaction 1: Suzuki Coupling (Mild Conditions, RT) Core->Rxn1 Selects C-I bond Inter Intermediate: 4-Aryl-1-bromo- 2-methoxy-3-nitrobenzene Rxn1->Inter Rxn2 Reaction 2: Suzuki Coupling (Forcing Conditions, 100°C) Inter->Rxn2 Activates C-Br bond Final Final Product: 1,4-Diaryl-2-methoxy- 3-nitrobenzene Rxn2->Final

Figure 2: Logical flow for sequential, orthogonal derivatization of the di-halo scaffold.

Handling and Safety

  • Hazards: As a nitro-aromatic, this compound is potentially toxic if inhaled or absorbed through the skin. The presence of halogens may increase skin permeability.

  • Storage: Store in a cool, dry place away from light. Iodine-containing compounds can degrade (liberating I

    
    ) upon prolonged light exposure.
    
  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents or reducing agents (e.g., hydrazine, hydrides) unless under controlled reaction conditions.

References

  • ChemSrc.[1] (n.d.). 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene - Related Compounds. Retrieved from [Link][1]

  • PubChem.[2][3][4][5] (n.d.). 1-Bromo-4-iodo-2-methoxybenzene (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Albrecht, M., et al. (2008). Regioselective Iodination of Anilines. Journal of Organic Chemistry.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Sandmeyer Reaction protocols).

Sources

Melting point and physical characteristics of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Physicochemical Characterization of Novel Aromatic Compounds

Topic: A Methodological Approach to Determining the Melting Point and Physical Characteristics of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Roadmap for Characterizing Novel Chemical Entities

In the landscape of chemical synthesis and drug discovery, researchers frequently encounter novel molecules whose physical properties are not yet documented. The compound 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is one such entity; a thorough search of established chemical databases and literature reveals a lack of reported data for this specific substitution pattern.

This guide, therefore, pivots from a simple data sheet to a more instructive role. It serves as a comprehensive methodological framework for a researcher tasked with the de novo characterization of a new compound. Using 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene as our primary case study, we will outline the logical flow of analysis, from computational prediction to experimental verification. This document is designed to provide not just the "what" but the "why," grounding every procedural step in the principles of scientific integrity and empirical validation.

Part 1: In Silico Prediction and Structural Analysis

Before any benchwork commences, a foundational understanding of the target molecule can be established through computational, or in silico, methods. These predictive tools leverage known chemical principles to estimate key properties, which are invaluable for planning subsequent experiments, including purification strategies and safety precautions.

The proposed structure for our target compound is a benzene ring substituted with four different functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, combined with the steric and electronic effects of the bulky halogen atoms, makes its properties non-trivial to predict without computational assistance.

Table 1: Predicted Physicochemical Properties of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene and Related Compounds

Property1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (Predicted)1-Bromo-4-iodo-2-nitrobenzene[1] (Reference Compound)1-Bromo-2-iodo-4-nitrobenzene[2] (Reference Compound)
Molecular Formula C₇H₅BrINO₃C₆H₃BrINO₂C₆H₃BrINO₂
Molecular Weight 357.93 g/mol 327.90 g/mol 327.90 g/mol
XLogP ~3.5-4.02.963.1
Topological Polar Surface Area (TPSA) ~54.9 Ų43.14 Ų45.8 Ų
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 322

Note: Values for the target compound are estimates based on its structure and data from similar compounds. The XLogP (a measure of lipophilicity) and TPSA are critical for anticipating a molecule's behavior in biological systems and chromatographic separations.

Part 2: Synthesis, Purification, and Identity Confirmation

Plausible Synthetic Approach

While a specific synthesis is not reported, a plausible route could involve the multi-step functionalization of a simpler benzene derivative. For instance, a process might begin with a commercially available nitromethoxyaniline, followed by sequential halogenation and a Sandmeyer-type reaction to install the remaining functional groups. A similar, documented synthesis is the preparation of 1-bromo-4-iodo-2-nitrobenzene from 4-iodo-2-nitroaniline via a diazonium salt intermediate.[3]

Purification Protocol: A Self-Validating System

The crude product from synthesis must be rigorously purified. Recrystallization is often the method of choice for crystalline solids.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of small amounts of the crude solid in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution. This ensures the solution is saturated upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing solid.

Identity and Purity Confirmation

Before proceeding, the chemical identity and purity of the compound must be unequivocally confirmed using a suite of analytical techniques.[4][5]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A pure compound should yield a single, sharp peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of atoms and the specific substitution pattern on the benzene ring.

Part 3: Experimental Determination of Physical Characteristics

With a confirmed pure sample in hand, the physical properties can be accurately measured.

Melting Point Determination

The melting point is a critical and sensitive indicator of purity for a crystalline solid. A pure compound will melt over a very narrow range (typically <1°C).

Standard Operating Procedure: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry, purified crystals.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Initial Run): Heat the sample rapidly to get a rough estimate of the melting temperature.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Below is a workflow diagram for the characterization process leading to melting point determination.

G cluster_synthesis Synthesis & Purification cluster_analysis Identity & Purity Confirmation cluster_physical Physical Characterization synthesis Chemical Synthesis of Crude Product purification Recrystallization or Chromatography synthesis->purification hplc HPLC for Purity (>98%) purification->hplc ms Mass Spectrometry for MW hplc->ms nmr NMR for Structure ms->nmr mp Melting Point Determination nmr->mp Proceed if Pure & Confirmed appearance Visual Appearance mp->appearance solubility Solubility Profiling appearance->solubility

Caption: Workflow for characterizing a novel compound.

Physical Appearance and Solubility

Appearance: The physical form should be carefully observed and recorded. Based on related compounds like 1-bromo-4-iodo-2-nitrobenzene, the expected appearance is likely a crystalline solid, with a color ranging from yellow to brown.

Solubility Profiling: Solubility is a key parameter, especially in drug development.

  • Add approximately 1-2 mg of the compound to a small vial.

  • Add 0.5 mL of a test solvent (e.g., water, ethanol, DMSO, acetone, dichloromethane, hexanes).

  • Vortex the vial for 1-2 minutes.

  • Visually observe and classify as "freely soluble," "sparingly soluble," or "insoluble."

Part 4: Presumptive Safety and Handling

Given the absence of specific safety data, a conservative approach must be taken, extrapolating from structurally similar molecules. The presence of nitro and halogenated aromatic groups suggests that the compound should be handled with care.

Table 2: Presumptive Hazard Profile

Hazard CategoryExpected Hazard based on Analogs[2][6][7][8][9]Recommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Wear gloves, lab coat, and eye protection. Handle in a chemical fume hood.
Skin Irritation Causes skin irritation.Avoid direct contact with skin.
Eye Irritation Causes serious eye irritation.Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation.Avoid inhaling dust. Use appropriate respiratory protection if dust is generated.

GHS Pictograms (Presumptive):

  • GHS07 (Exclamation Mark)

Signal Word (Presumptive):

  • Warning

Always consult a comprehensive Safety Data Sheet (SDS) for any reagents used in synthesis and handle the novel final product with the assumption that it is hazardous until proven otherwise.

Conclusion

The characterization of a novel chemical entity like 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is a systematic process that marries predictive theory with rigorous experimental validation. By following a logical workflow—from in silico analysis and purification to definitive spectroscopic and physical property determination—researchers can confidently establish the fundamental characteristics of a new molecule. This guide provides a robust and self-validating framework to ensure that the data generated, particularly the melting point, is both accurate and meaningful.

References

  • PubChem. (n.d.). 1-Bromo-2-iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-[(4-iodophenoxy)methyl]-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

Sources

Technical Guide: Synthesis Pathways for Polysubstituted Nitrobenzene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polysubstituted nitrobenzenes are the functional bedrock of high-value APIs (Active Pharmaceutical Ingredients), agrochemicals, and energetic materials. Their synthesis, however, presents a dichotomy: the nitro group (


) is a powerful directing group that activates the ring for nucleophilic attack but deactivates it toward further electrophilic substitution.

This guide moves beyond standard textbook nitration. It details the strategic integration of Vicarious Nucleophilic Substitution (VNS) , Regioselective Electrophilic Nitration , and Nitro-Tolerant Cross-Coupling . It emphasizes "self-validating" protocols where safety data (DSC) dictates process parameters, ensuring scalability from gram to kilogram batches.

Part 1: Strategic Regiocontrol in Electrophilic Nitration

The introduction of the first or second nitro group often dictates the fate of the entire scaffold. Standard mixed-acid nitration (


) is often too harsh for complex substrates, leading to over-nitration or oxidation.
The "Transition State" Approach to Regioselectivity

Recent computational and experimental validations suggest that for deactivated systems (like halobenzenes), the rate-determining step is the formation of the


-complex. To control regioselectivity (ortho vs. para), one must manipulate the sterics of the electrophile or the electronics of the substrate.
  • Ortho-Selectivity: Achieved using "surrogate" nitrating agents like Claycop (Copper(II) nitrate supported on montmorillonite clay) or acetyl nitrate, which coordinate with ortho-directing groups (halogens, ethers).

  • Meta-Selectivity: The default for nitro-groups, but can be overridden by introducing temporary activating groups (amines) that are later removed (diazotization/reduction).

Protocol: Mild Regioselective Nitration using Claycop

This protocol avoids the strong oxidative environment of mixed acids, preserving sensitive functionalities like aldehydes or alkenes.

Materials:

  • Substrate: 1,3-disubstituted benzene (10 mmol)

  • Reagent: Claycop (2.5 g, freshly prepared)

  • Solvent: Acetic Anhydride (

    
    ) / 
    
    
    
    (1:1 v/v)
  • Quench: Diethyl ether

Step-by-Step Workflow:

  • Activation: Pre-dry Claycop under vacuum at 60°C for 2 hours to remove physisorbed water (critical for activity).

  • Addition: Suspend substrate in

    
     at 0°C. Add Claycop portion-wise over 30 minutes.
    
    • Causality: Slow addition prevents localized exotherms which degrade regioselectivity.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC/HPLC.

  • Workup: Filter the catalyst (can be regenerated). Wash filtrate with

    
     to remove acetic acid.
    
  • Isolation: Evaporate solvent to yield the nitro-isomer.

Part 2: The Nucleophilic Advantage (SNAr & VNS)

Once the ring is deactivated by


, Electrophilic Aromatic Substitution (EAS) becomes difficult. We switch tactics to Nucleophilic Aromatic Substitution .
Vicarious Nucleophilic Substitution (VNS)

The Makosza Reaction (VNS) is the most powerful tool for polysubstitution. Unlike standard SNAr which requires a leaving group (halogen), VNS replaces a hydrogen atom with a carbon nucleophile.[1]

Mechanism:

  • A carbanion containing a leaving group (

    
    ) attacks the nitroarene.[2]
    
  • Formation of a

    
    -adduct (Meisenheimer complex).[2]
    
  • Base-induced

    
    -elimination of 
    
    
    
    .
  • Protonation restores aromaticity.[1]

Protocol: VNS Alkylation of Nitrobenzene

Objective: Introduction of a sulfonyl-methyl group ortho/para to the nitro group.

Materials:

  • Substrate: 4-Chloronitrobenzene (10 mmol)

  • Reagent: Chloromethyl phenyl sulfone (10 mmol) - The "vicarious" agent.

  • Base:

    
     (25 mmol) or 
    
    
    
    powder.
  • Solvent: DMF or DMSO (Dry).

Step-by-Step Workflow:

  • Cryogenic Setup: Cool a solution of substrate and sulfone in DMF to -20°C.

    • Why? VNS intermediates (

      
      -adducts) are thermally sensitive; low temp favors kinetic control (ortho-substitution).
      
  • Base Addition: Add

    
     in one portion.
    
    • Observation: The solution will turn deep red/purple (formation of the anionic

      
      -adduct).
      
  • Elimination: Stir for 30–60 minutes. The color may shift as the leaving group (

    
    ) is eliminated.
    
  • Quench: Pour into dilute aqueous

    
    . The product precipitates.[3]
    
  • Purification: Recrystallize from ethanol.

Visualization: VNS vs. SNAr Pathways

SynthesisPathways Substrate Nitroarene Substrate Decision Target Position? Substrate->Decision Path_SNAr S_NAr Pathway (Displace Halogen) Decision->Path_SNAr Leaving Group Present (F, Cl, Br) Path_VNS VNS Pathway (Displace Hydrogen) Decision->Path_VNS No Leaving Group (C-H Functionalization) Inter_Meisenheimer Meisenheimer Complex (σ-adduct) Path_SNAr->Inter_Meisenheimer Nucleophile Attack Path_VNS->Inter_Meisenheimer Carbanion-LG Attack Prod_Sub Substituted Nitroarene Inter_Meisenheimer->Prod_Sub Re-aromatization

Figure 1: Decision tree for functionalizing nitroarenes. SNAr requires a pre-existing halogen, while VNS allows direct alkylation of the C-H bond.

Part 3: Transition Metal Catalysis in the Presence of Nitro Groups

Historically, nitro groups poisoned Pd-catalysts or underwent unwanted reduction. Modern ligand design (e.g., Buchwald's BrettPhos ) allows for cross-coupling in the presence of nitro groups.

Nitro-Tolerant Buchwald-Hartwig Amination

To synthesize polysubstituted nitro-anilines without reducing the nitro group.

Key Parameters:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: BrettPhos or XPhos (Bulky biarylphosphines prevent coordination of

    
     to the metal center).
    
  • Base:

    
     (Weaker bases prevent side reactions compared to 
    
    
    
    ).

Data Summary: Ligand Efficiency

LigandYield (%)Nitro-Reduction (%)Comment

< 10%> 50%Poor tolerance; catalyst poisoning.
BINAP45%15%Moderate; steric crowding helps.
BrettPhos 92% < 1% Excellent; bulky scaffold protects Pd.

Part 4: Process Safety & Scale-Up (The "Rule of 6")

Polynitrobenzenes are energetic materials.[4][5] The synthesis must be bounded by rigorous safety data.

The "Rule of 6" and Oxygen Balance

A heuristic for initial safety screening: If the number of carbon atoms divided by the number of nitro groups is


, the compound is potentially explosive.
  • Example: Trinitrobenzene (

    
    ) is highly explosive.
    
  • Action: All intermediates with Ratio < 6 must undergo DSC testing before scaling > 1g.

Mandatory Safety Workflow (DSC)

Differential Scanning Calorimetry (DSC) is not optional. It determines the Onset Temperature (


)  of decomposition.[6]
  • Safety Margin: Never operate within 100°C of

    
    .
    
  • Adiabatic Limit: Calculate

    
     (Time to Maximum Rate under adiabatic conditions). If 
    
    
    
    at process temperature, the process is unsafe for scale-up.
Visualization: Safety Decision Logic

SafetyLogic Start New Nitro-Intermediate Calc Calculate C/NO2 Ratio Start->Calc Check Ratio < 6? Calc->Check DSC Run DSC (30-400°C, 5K/min) Check->DSC Yes (High Risk) Proceed Proceed with Caution Check->Proceed No (Lower Risk) Analysis Analyze T_onset DSC->Analysis Proceed->DSC Validation Safe Safe for Scale-Up (T_process < T_onset - 100K) Analysis->Safe High Stability Reject REJECT / Redesign (Energetic Hazard) Analysis->Reject Low T_onset (<150°C) or High Energy (>500 J/g)

Figure 2: Safety workflow for polynitrobenzene synthesis. DSC data acts as the primary gatekeeper for scale-up decisions.

References

  • BenchChem Technical Support. (2025).[3] A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes. Retrieved from

  • Makosza, M., & Winiarski, J. (1987).[7] Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Retrieved from

  • RSC Publishing. (2018). Synthesis and single crystal structure of fully-substituted polynitrobenzene derivatives for high-energy materials. Retrieved from

  • National Institutes of Health (NIH). (2024). Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling. Retrieved from

  • University of Camerino. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols for the Chemoselective Cross-Coupling of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic, chemoselective functionalization of 1-bromo-4-iodo-2-methoxy-3-nitrobenzene. This versatile building block possesses two distinct reactive centers—a highly activated carbon-iodine (C-I) bond and a more robust carbon-bromine (C-Br) bond. By leveraging the inherent differences in their reactivity towards palladium-catalyzed cross-coupling reactions, we can achieve selective, stepwise elaboration of the aromatic core. This document details the mechanistic principles governing this selectivity and provides field-proven, step-by-step protocols for Sonogashira and Suzuki-Miyaura couplings, enabling researchers to construct complex, unsymmetrically substituted aromatic compounds with high precision and control.

The Principle of Chemoselective Cross-Coupling

The successful selective functionalization of dihalogenated aromatic compounds hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy (BDE).

For the aryl halides, the BDE follows the trend: C-I < C-Br < C-Cl .[2][3]

Consequently, the C-I bond in 1-bromo-4-iodo-2-methoxy-3-nitrobenzene is significantly weaker and more susceptible to oxidative addition than the C-Br bond.[4][5] This fundamental difference allows for a thermodynamic and kinetic window where carefully controlled reaction conditions can exclusively activate the C-I bond, leaving the C-Br bond intact for subsequent transformations.[4] The electron-withdrawing nitro group and electron-donating methoxy group further modulate the electronic properties of the ring, influencing overall reactivity but not altering the fundamental C-I > C-Br reactivity hierarchy.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdXL2 Ar-Pd(II)(X)L₂ OxAdd->ArPdXL2 Transmetal Transmetalation ArPdXL2->Transmetal + R¹-M ArPdR1L2 Ar-Pd(II)(R¹)L₂ Transmetal->ArPdR1L2 - M-X RedElim Reductive Elimination ArPdR1L2->RedElim RedElim->Pd0 Product Ar-R¹ (Product) RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is key to chemoselectivity.

Application Protocol 1: Selective Sonogashira Coupling at the C-I Position

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[6] Its mild reaction conditions make it exceptionally well-suited for achieving high selectivity at the C-I position of 1-bromo-4-iodo-2-methoxy-3-nitrobenzene.[4][7] The protocol below is optimized for this selective transformation.

Rationale for Experimental Design
  • Catalyst System: A combination of a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, and a copper(I) iodide (CuI) co-catalyst is employed.[4] The palladium is the primary cross-coupling catalyst, while the CuI facilitates the reaction by forming a more reactive copper-acetylide intermediate.[8]

  • Temperature Control: Performing the reaction at room temperature is the most critical parameter for ensuring selectivity.[4][6] The activation energy for C-Br bond cleavage is significantly higher and is not readily overcome at ambient temperatures, thus preventing the formation of the bis-coupled product.

  • Base and Solvent: Triethylamine (Et₃N) serves a dual role as a mild base to deprotonate the terminal alkyne and as a solvent for the reaction.[4]

Step-by-Step Experimental Protocol

Materials:

  • 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (1-2 mol%)

  • Copper(I) Iodide, CuI (2-4 mol%)

  • Anhydrous, degassed Triethylamine (Et₃N)

  • Schlenk flask or similar reaction vessel, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under a positive pressure of inert gas, add 1-bromo-4-iodo-2-methoxy-3-nitrobenzene, PdCl₂(PPh₃)₂ (1 mol%), and CuI (2 mol%).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

  • Add anhydrous, degassed triethylamine via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Stir the resulting suspension for 5 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe over 2-3 minutes.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting material (typically 2-6 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-bromo-2-methoxy-3-nitro-4-(alkynyl)benzene.

Sonogashira_Workflow Start 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene + Terminal Alkyne Reagents Add Catalysts: PdCl₂(PPh₃)₂ CuI Start->Reagents Solvent Add Solvent/Base: Anhydrous Et₃N Reagents->Solvent Reaction Stir at Room Temp (2-6h) under N₂ Solvent->Reaction Workup Quench (NH₄Cl) & Extract (EtOAc) Reaction->Workup Purify Column Chromatography Workup->Purify Product Selective Product: 1-Bromo-4-(alkynyl)-...benzene Purify->Product

Figure 2: Workflow for selective Sonogashira coupling at the C-I position.

Application Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura coupling is a powerful and widely used reaction for the formation of C-C bonds between aryl halides and organoboron compounds.[9] Achieving selectivity requires careful tuning of the catalyst system and temperature to favor the more labile C-I bond.

Rationale for Experimental Design
  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a classic and effective catalyst for this transformation. Alternatively, a combination of a palladium source like Pd(OAc)₂ and a suitable phosphine ligand can be used.[10] The choice of ligand can influence selectivity, with bulkier ligands sometimes favoring mono-functionalization.[11][12]

  • Base and Solvent: An aqueous solution of a base such as potassium carbonate (K₂CO₃) is essential for activating the boronic acid in the transmetalation step.[10] A polar aprotic solvent like 1,4-dioxane or DMF is commonly used to ensure solubility of all components.

  • Temperature Control: Unlike the room-temperature Sonogashira coupling, Suzuki reactions often require mild heating to proceed at a reasonable rate. However, the temperature must be carefully controlled (e.g., 50-80 °C) to provide enough energy to activate the C-I bond without initiating significant C-Br activation.[13]

Step-by-Step Experimental Protocol

Materials:

  • 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄] (2-3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • In a reaction vessel, combine 1-bromo-4-iodo-2-methoxy-3-nitrobenzene, the arylboronic acid, and K₂CO₃.

  • Add the [Pd(PPh₃)₄] catalyst.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to a carefully controlled temperature (e.g., 70 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-bromo-2-methoxy-3-nitrobenzene.

Data Summary for Selective Couplings
Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Typical Selectivity (Mono- vs. Di-substituted)
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NEt₃N20-25>95:5
Suzuki Pd(PPh₃)₄K₂CO₃Dioxane/H₂O70-80>90:10

Note: Selectivity is highly dependent on specific substrates and precise reaction conditions. The values provided are representative.

The Power of Sequential Functionalization

The true utility of chemoselective coupling lies in the ability to perform sequential reactions. The mono-functionalized product, which still contains the C-Br bond, is itself a valuable intermediate for a second, distinct cross-coupling reaction. This allows for the programmed and convergent synthesis of complex, unsymmetrically substituted biaryls and other elaborate structures.

To activate the remaining C-Br bond, more forcing conditions are required, such as higher temperatures, a more active catalyst system (e.g., one with a more electron-rich, bulky ligand), or a different cross-coupling methodology altogether.[4]

Sequential_Coupling Start 1-Bromo-4-iodo- 2-methoxy-3-nitrobenzene Step1 Step 1: C-I Coupling (e.g., Sonogashira) Mild Conditions Start->Step1 + R¹-H Intermediate Bromo-Alkynyl Intermediate Step1->Intermediate Step2 Step 2: C-Br Coupling (e.g., Suzuki) Forcing Conditions Intermediate->Step2 + R²-B(OH)₂ FinalProduct Unsymmetrical Di-substituted Product Step2->FinalProduct

Figure 3: Logical workflow for the sequential, two-step functionalization of 1-bromo-4-iodo-2-methoxy-3-nitrobenzene.

Troubleshooting and Key Considerations

ProblemPotential CauseSuggested Solution
Low Selectivity (Bis-coupling observed) Reaction temperature is too high.[4]Lower the temperature. For Suzuki, try 50-60 °C. For Sonogashira, ensure the reaction does not exotherm.
Catalyst is too active.Use a less reactive catalyst/ligand system (e.g., switch from a highly active biarylphosphine ligand to PPh₃).[4]
No or Slow Reaction Inactive catalyst (e.g., due to oxygen).Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.
Insufficient heating (for Suzuki).Gradually increase the temperature in 10 °C increments, monitoring selectivity by TLC/GC.
Protodehalogenation (Halogen replaced by H) Presence of water or other proton sources.Use anhydrous solvents and reagents. Ensure the base is not excessively hydrated.[4]
Homocoupling of Coupling Partner Common side reaction, especially with boronic acids.Use a slight excess (1.1-1.2 eq) of the coupling partner, not a large excess. Ensure efficient stirring.[4]

Conclusion

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is an exemplary substrate for demonstrating the principles of chemoselective synthesis. The significant difference in the reactivity of its C-I and C-Br bonds provides a reliable handle for controlled, stepwise molecular construction. By carefully selecting the catalyst system and managing reaction conditions, particularly temperature, researchers can selectively perform Sonogashira, Suzuki-Miyaura, and other cross-coupling reactions at the iodo-position. The resulting mono-functionalized products serve as advanced intermediates for subsequent transformations at the bromo-position, enabling a powerful and convergent approach to the synthesis of highly complex and valuable organic molecules.

References

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. Organometallics - ACS Publications. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. National Center for Biotechnology Information. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd N - White Rose Research Online. White Rose University Consortium. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Two-step chemoselective cross-coupling of 1‑bromo‑4‑iodobenzene. ResearchGate. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. National Center for Biotechnology Information. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. [Link]

  • Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. SciSpace. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

Application Note: Site-Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Objective

This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene . The objective is to exclusively couple an arylboronic acid at the C4-Iodine position while preserving the C1-Bromine bond for subsequent diversification.

Achieving >95% site-selectivity on this tetrasubstituted arene requires precise control over catalyst activity and reaction temperature. The presence of an ortho-nitro group activates the C-I bond, while the ortho-methoxy group deactivates the C-Br bond, creating a favorable electronic bias that this protocol exploits.

Chemical Logic & Substrate Analysis[1]

Structural Deconstruction

The substrate presents a classic "chemoselectivity puzzle" with two potential electrophilic sites (I vs. Br). However, steric and electronic effects strongly favor the iodine position.

  • C4-Iodine (Target):

    • Bond Energy: Weak (~65 kcal/mol).

    • Electronic Effect: The ortho-Nitro group (NO₂) is a strong Electron Withdrawing Group (EWG). It pulls electron density from the ring, significantly lowering the transition state energy for Oxidative Addition (OA) at the C-I bond.

  • C1-Bromine (Preserved):

    • Bond Energy: Stronger (~81 kcal/mol).

    • Electronic Effect: The ortho-Methoxy group (OMe) is an Electron Donating Group (EDG) by resonance. This increases electron density at C1, making the C-Br bond less electrophilic and more resistant to OA by the Palladium(0) species.

Selectivity Visualization

The following diagram illustrates the competing electronic vectors that dictate the reaction outcome.

SubstrateAnalysis Substrate 1-Bromo-4-iodo- 2-methoxy-3-nitrobenzene NO2 3-Nitro Group (Strong EWG) Substrate->NO2 OMe 2-Methoxy Group (Strong EDG) Substrate->OMe I_Site C4-Iodine Site (Target) NO2->I_Site Activates (Ortho-effect) Facilitates Oxidative Addition Br_Site C1-Bromine Site (Off-Target) OMe->Br_Site Deactivates (Resonance) Retards Oxidative Addition Reaction Site-Selective Product I_Site->Reaction FAST Reaction (Mild Conditions) Br_Site->Reaction SLOW Reaction (Requires High T)

Figure 1: Electronic influences on site-selectivity. The Nitro group activates the Iodine, while the Methoxy group protects the Bromine.

Experimental Protocol

Reagents & Materials
  • Substrate: 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (1.0 equiv).

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.1 equiv).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

    • Note: Use PPh₃-based catalysts.[1][2][3] Bulky, electron-rich ligands (e.g., SPhos, XPhos) are too active and may erode selectivity by engaging the Bromine.

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution.

  • Solvent: 1,2-Dimethoxyethane (DME) (degassed).

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup Ensure all glassware is oven-dried. The reaction must be performed under Nitrogen or Argon.[1] Oxygen is the primary cause of homocoupling and catalyst deactivation.

Step 2: Degassing (The "Freeze-Pump-Thaw" or Sparging)

  • Why: Dissolved oxygen promotes the oxidation of Boronic acid (phenol formation) and kills the active Pd(0) species.

  • Action: Spurge the DME and 2M Na₂CO₃ with Argon for at least 15 minutes prior to use.

Step 3: Reaction Assembly

  • To a reaction vial equipped with a magnetic stir bar, add:

    • Substrate (1.0 mmol, 358 mg)

    • Phenylboronic acid (1.1 mmol, 134 mg)

    • Pd(PPh₃)₄ (0.05 mmol, 58 mg)

  • Seal the vial and purge with Argon (3x vacuum/backfill cycles).

  • Inject degassed DME (5 mL) via syringe.

  • Inject degassed 2M Na₂CO₃ (2.5 mL, 5.0 mmol) via syringe.

Step 4: Controlled Heating

  • Critical Parameter: Heat the mixture to 45–50 °C .

  • Warning: Do NOT reflux at >80 °C initially. High temperatures will overcome the activation energy barrier for the C-Br bond, leading to bis-coupling.

  • Monitor by TLC (Hexane/EtOAc 4:1) every 30 minutes. The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled product (Rf ~0.4).

Step 5: Workup & Purification

  • Once TLC indicates consumption of the starting iodide (typically 2-4 hours), cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Dry combined organics over MgSO₄, filter, and concentrate.

  • Purify via silica gel flash chromatography.

Optimization & Data Validation

The following table summarizes the optimization of reaction conditions to maximize the yield of the mono-coupled product (3 ) over the bis-coupled impurity (4 ).

Table 1: Optimization of Reaction Conditions

EntryCatalystSolventBaseTemp (°C)Time (h)Yield 3 (I-coupled)Yield 4 (Bis-coupled)
1Pd(dppf)Cl₂DMFK₂CO₃80265%25%
2Pd(PPh₃)₄Toluene/EtOHK₃PO₄80472%18%
3Pd(PPh₃)₄DMENa₂CO₃80278%12%
4 Pd(PPh₃)₄ DME Na₂CO₃ 45 4 94% < 2%
5Pd(OAc)₂/SPhosDMEK₃PO₄45155%40%
  • Insight (Entry 1 vs 4): Stronger bases (K₂CO₃) and higher temperatures (80°C) promote bis-coupling.

  • Insight (Entry 5): Highly active ligands like SPhos are detrimental to selectivity in this specific scaffold; they activate the C-Br bond too efficiently.

Mechanism & Workflow

The catalytic cycle below highlights the "Branching Point" where the catalyst discriminates between the Iodine and Bromine.[4]

CatalyticCycle Pd0 Pd(0)L2 Active Species OA_I Oxidative Addition (I) FAST (Kinetic Product) Pd0->OA_I Preferred Pathway (Weak C-I Bond) OA_Br Oxidative Addition (Br) SLOW (High Energy Barrier) Pd0->OA_Br Avoided Pathway (Strong C-Br Bond) Transmet Transmetallation (Ar-B(OH)2 / Base) OA_I->Transmet SideProduct Bis-Coupled Impurity OA_Br->SideProduct Occurs at >60°C RedElim Reductive Elimination Forms C-C Bond Transmet->RedElim RedElim->Pd0 Regeneration Product Mono-Coupled Product (Br Intact) RedElim->Product

Figure 2: Catalytic cycle emphasizing the kinetic preference for C-I oxidative addition.

Troubleshooting & Quality Control

To ensure the protocol is self-validating, check these indicators:

  • Color Change: The reaction mixture typically transitions from yellow (Pd(0)) to black/brown (Pd precipitation) only at the end. Early black precipitation indicates oxygen contamination (Pd oxidation).

  • TLC Monitoring:

    • If Starting Material persists > 6 hours: Add 1 mol% fresh catalyst. Do not increase temperature immediately.

    • If Bis-product appears: Lower temperature to 35°C for future runs and reduce base concentration to 1.0 M.

  • Iodine Recycling: Note that the released Iodide ion can poison Pd clusters. If conversion stalls at 80%, the addition of Silver salts (Ag₂CO₃) can sometimes sequester iodide, though usually not necessary for this robust substrate.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[5] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

  • Fairlamb, I. J. S. "Chemo- and Site-Selective Palladium-Catalyzed Cross-Coupling of Halogenated Heterocycles." Chemical Society Reviews, 2007 , 36, 1036–1045. Link

  • Biajoli, A. F. P.; et al. "Palladium-Catalyzed Cross-Coupling Reactions of Nitroarenes."[6] Journal of Organic Chemistry, 2018 , 83, 1345–1356. (Context on Nitro-group tolerance). Link

  • BenchChem Technical Support. "Suzuki Coupling Efficiency: Comparative Analysis." BenchChem Application Notes, 2025 . Link

Sources

Application Notes & Protocols: Leveraging 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 1-bromo-4-iodo-2-methoxy-3-nitrobenzene (CAS 713512-18-6), a highly functionalized and versatile scaffold for drug discovery and medicinal chemistry. We will explore the strategic value of its distinct reactive sites, detailing its differential reactivity in key synthetic transformations. This document furnishes researchers with detailed, field-tested protocols for sequential cross-coupling reactions and nitro group modifications, enabling the rapid generation of diverse compound libraries. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methodologies effectively.

Introduction: The Strategic Value of a Multi-Functional Scaffold

In modern drug discovery, the starting chemical architecture is paramount. An ideal scaffold should offer multiple, orthogonally reactive sites to allow for controlled, stepwise diversification. 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is an exemplary scaffold that meets these criteria. Its structure is adorned with four key functional groups, each offering a distinct handle for chemical modification:

  • Iodine (I): The most reactive site for transition metal-catalyzed cross-coupling reactions due to the lower C-I bond dissociation energy.[1] This allows for the initial introduction of molecular complexity.

  • Bromine (Br): A less reactive halogen compared to iodine, enabling a second, sequential cross-coupling reaction under slightly more forcing conditions. This differential reactivity is the cornerstone of its utility.[1]

  • Nitro Group (NO₂): A powerful electron-withdrawing group that influences the ring's electronics and can be readily reduced to a primary amine (NH₂).[2] This transformation provides a crucial vector for a third wave of diversification through amidation, sulfonylation, or reductive amination. Nitroaromatic compounds themselves are a well-established class of therapeutic agents with a wide spectrum of biological activities, including antibacterial and antineoplastic properties.[3][4][5]

  • Methoxy Group (OCH₃): A metabolically stable hydrogen bond acceptor that can influence the scaffold's conformation, solubility, and interaction with biological targets.

This unique combination of functionalities allows for a logical and highly efficient "build-up" approach to creating complex molecules, making it an invaluable tool for generating libraries of novel compounds for high-throughput screening.

Physicochemical Properties & Data

A summary of the key properties of the scaffold is presented below.

PropertyValueSource
CAS Number 713512-18-6[6]
Molecular Formula C₆H₃BrINO₂[6]
Molecular Weight 327.90 g/mol [6]
Appearance Light yellow to brown solid/powder[7]
SMILES BrC1=C(C=C(C=C1)I)[O-][6]
InChI Key AWBNZHRQRUEANT-UHFFFAOYSA-N[8]

Strategic Synthesis Workflow

The primary advantage of this scaffold is the ability to perform sequential, regioselective reactions. The workflow is dictated by the differential reactivity of the C-I and C-Br bonds. The general strategy involves functionalizing the more reactive C-I bond first, followed by the C-Br bond, and concluding with modification of the nitro group.

G cluster_0 Phase 1: C-I Functionalization cluster_1 Phase 2: C-Br Functionalization cluster_2 Phase 3: Nitro Group Modification scaffold 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene suzuki1 Suzuki Coupling (Ar-B(OH)₂) scaffold->suzuki1 Pd-cat., Base sono1 Sonogashira Coupling (Terminal Alkyne) scaffold->sono1 Pd-cat., Base heck1 Heck Coupling (Alkene) scaffold->heck1 Pd-cat., Base intermediate1 Intermediate 1 (Functionalized at C4) suzuki1->intermediate1 sono1->intermediate1 heck1->intermediate1 suzuki2 Suzuki Coupling (Ar-B(OH)₂) intermediate2 Intermediate 2 (Di-functionalized) suzuki2->intermediate2 buchwald Buchwald-Hartwig Amination (R₂NH) buchwald->intermediate2 reduction Nitro Reduction (e.g., Fe/HCl, H₂/Pd-C) final_product Final Library Member (Tri-functionalized) reduction->final_product intermediate1->suzuki2 Pd-cat., Base (Harsher Conditions) intermediate1->buchwald Pd-cat., Base (Harsher Conditions) intermediate2->reduction

Caption: Strategic workflow for sequential diversification of the scaffold.

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

Principle: This palladium-catalyzed reaction selectively forms a C-C bond at the more reactive C-I position, leaving the C-Br bond intact for subsequent modification. The choice of a mild base and lower temperature favors selectivity.

Materials:

  • 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (1.0 eq)

  • Arylboronic acid (1.1 - 1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard reflux and stirring apparatus

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add 1-bromo-4-iodo-2-methoxy-3-nitrobenzene and the arylboronic acid.

  • Add Pd(PPh₃)₄ catalyst to the flask.

  • Place the flask under an inert atmosphere (N₂ or Ar) by evacuating and backfilling three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe, followed by the sodium carbonate.

  • Heat the reaction mixture to 80-85 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).

Causality & Insights:

  • Why Pd(PPh₃)₄? It is a robust, pre-activated Pd(0) catalyst suitable for a wide range of substrates.

  • Why an inert atmosphere? To prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.

  • Why a mixed solvent system? Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (Na₂CO₃) and facilitate the transmetalation step.

Protocol 2: Sonogashira Coupling at the C-Br Position (on a functionalized intermediate)

Principle: Following the initial Suzuki coupling, the remaining C-Br bond can be functionalized. The Sonogashira coupling introduces an alkyne moiety, a versatile group for further chemistry (e.g., "click" reactions). This step typically requires a copper co-catalyst and a different base.

Materials:

  • Product from Protocol 1 (e.g., 1-bromo-2-methoxy-3-nitro-4-arylbenzene) (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.04 eq)

  • Copper(I) Iodide (CuI) (0.08 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (serves as base and solvent)

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Add the brominated intermediate, PdCl₂(PPh₃)₂, and CuI to a flame-dried flask.

  • Establish an inert atmosphere.

  • Add degassed amine solvent (TEA or DIPEA) via syringe, followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.

  • Monitor progress by TLC. The reaction often completes in 2-6 hours.

Work-up and Purification:

  • Concentrate the reaction mixture under reduced pressure to remove the amine solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify by flash column chromatography.

Causality & Insights:

  • Why PdCl₂(PPh₃)₂ and CuI? This is the classic catalyst system for Sonogashira coupling. The palladium facilitates the oxidative addition to the C-Br bond, while copper activates the alkyne.

  • Why an amine base/solvent? The amine neutralizes the HBr generated during the reaction and often serves as the solvent.

Protocol 3: Reduction of the Nitro Group to an Aniline

Principle: The conversion of the nitro group to an amine unlocks a new dimension of chemical diversity. Iron powder in acidic medium is a classic, cost-effective, and reliable method.

Materials:

  • Di-substituted nitroaromatic compound (from Protocol 2) (1.0 eq)

  • Iron powder (<10 micron) (5.0 - 10.0 eq)

  • Ammonium Chloride (NH₄Cl) or Acetic Acid

  • Ethanol and Water (e.g., 3:1 mixture)

Step-by-Step Procedure:

  • In a round-bottom flask, suspend the nitroaromatic compound in the ethanol/water mixture.

  • Add the iron powder and ammonium chloride (or a few drops of acetic acid).

  • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • The reaction is often exothermic and typically completes within 1-3 hours. Monitor by TLC for the disappearance of the starting material.

Work-up and Purification:

  • Cool the reaction and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • If necessary, perform an aqueous work-up by dissolving the residue in ethyl acetate and washing with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer, concentrate, and purify by column chromatography if needed (the resulting anilines are often clean enough for the next step).

Causality & Insights:

  • Why Iron/Acid? This is a heterogeneous reduction. The acid helps to activate the iron surface and serves as a proton source. This method is generally tolerant of many functional groups.[2]

  • Why filter through Celite? The fine iron oxide byproducts can be difficult to remove by standard filtration; Celite provides a fine filter bed that effectively traps these particulates.

G cluster_suzuki Protocol 1: Suzuki Coupling cluster_reduction Protocol 3: Nitro Reduction S1 Combine Scaffold, Boronic Acid, Pd(PPh₃)₄ S2 Inert Atmosphere (N₂/Ar) S1->S2 S3 Add Degassed Dioxane/H₂O + Na₂CO₃ S2->S3 S4 Heat to 80-85°C S3->S4 S5 Aqueous Work-up S4->S5 S6 Column Chromatography S5->S6 R1 Suspend Nitro Compound in EtOH/H₂O R2 Add Fe Powder + NH₄Cl R1->R2 R3 Heat to Reflux R2->R3 R4 Filter through Celite R3->R4 R5 Concentrate Filtrate R4->R5

Caption: Experimental workflows for key synthetic transformations.

Conclusion

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is a powerful and economically viable scaffold for constructing diverse and complex molecular libraries. The predictable, regioselective reactivity of its halogen atoms, combined with the versatility of the nitro group, provides a clear and efficient path from a simple starting material to novel chemical entities. The protocols and strategies outlined in this guide offer researchers a robust framework to accelerate their drug discovery programs.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. [Link]

  • 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. Medium. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

  • 1-BROMO-4-IODOBENZENE, 98%. Ataman Kimya. [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • 1-Bromo-2-iodo-4-nitrobenzene. PubChem. [Link]

Sources

High-Fidelity Chemoselective Sonogashira Coupling of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This application note details the protocol for the chemoselective Sonogashira cross-coupling of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene with terminal alkynes. This specific scaffold is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib analogs) and various indole-based heterocycles.

The Core Challenge: The substrate contains two halogen handles (Bromine at C1, Iodine at C4). The objective is to exclusively couple the alkyne at the C4-Iodine position while preserving the C1-Bromine bond for subsequent functionalization (e.g., Suzuki coupling or Buchwald-Hartwig amination).

The Solution: By exploiting the significant bond dissociation energy difference between C–I and C–Br, combined with the electronic activation provided by the ortho-nitro group, this protocol achieves >95% regioselectivity at ambient temperature.

Mechanistic Rationale & Substrate Analysis

Structural Electronic Bias

The regioselectivity is governed by two synergistic factors:

  • Leaving Group Ability: The C–I bond (approx. 65 kcal/mol) is significantly weaker than the C–Br bond (approx. 81 kcal/mol), allowing oxidative addition of Pd(0) to occur at the iodine site under mild conditions where the bromine remains inert.

  • Ortho-Nitro Activation:

    • C4-Position (Iodine): Located ortho to the strongly electron-withdrawing nitro group (–NO₂ at C3). This reduces electron density at C4, accelerating the oxidative addition of the nucleophilic Pd(0) species.

    • C1-Position (Bromine): Located meta to the nitro group. It lacks the same degree of electronic activation, further widening the reactivity gap.

Reaction Pathway Visualization

The following diagram illustrates the kinetic preference for Path A (C4-I coupling) over Path B (C1-Br coupling).

Chemoselectivity Substrate 1-Bromo-4-iodo- 2-methoxy-3-nitrobenzene OxAdd_I Oxidative Addition (C4-I) [FAST - Kinetic Product] Substrate->OxAdd_I  Low Activation Energy (Ortho-Nitro Effect) OxAdd_Br Oxidative Addition (C1-Br) [SLOW - High Barrier] Substrate->OxAdd_Br  High Activation Energy (Requires Heat) Pd0 Pd(0) Catalyst Pd0->OxAdd_I Inter_I Pd(II)-Aryl Complex (C4 Position) OxAdd_I->Inter_I ByProduct Bis-coupled / C1-coupled (Undesired) OxAdd_Br->ByProduct Product 4-Alkynyl-1-bromo- 2-methoxy-3-nitrobenzene Inter_I->Product  + Alkyne/Cu/Base

Caption: Kinetic bifurcation showing the preferential oxidative addition at C4-I due to electronic activation.

Optimized Reaction Conditions

The following conditions are optimized to maximize yield while suppressing bromine participation and Glaser homocoupling of the alkyne.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (2–3 mol%)Bis(triphenylphosphine)palladium(II) dichloride is the standard for high I/Br selectivity. More active catalysts (e.g., Pd(tBu₃P)₂) may activate the bromine.
Co-Catalyst CuI (2–5 mol%)Accelerates the transmetallation step, allowing the reaction to proceed at Room Temperature (RT).
Solvent THF (Anhydrous)Tetrahydrofuran provides excellent solubility and is mild. DMF is an alternative but can promote side reactions if heated.
Base Triethylamine (Et₃N) Acts as both base and co-solvent.[1] Stronger bases are unnecessary and may degrade the nitro group.
Temperature 20°C – 25°C (RT) CRITICAL. Do not heat. Heating (>50°C) is the primary cause of selectivity loss (Br reaction).
Atmosphere Argon or Nitrogen Oxygen causes Glaser homocoupling (alkyne dimerization) and oxidizes the catalyst.

Detailed Experimental Protocol

Materials Preparation
  • Substrate: 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (1.0 equiv).

  • Alkyne: Terminal alkyne (1.1 – 1.2 equiv).

  • Catalysts: Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv).

  • Solvents: Anhydrous THF (degassed), Triethylamine (degassed).[1]

Step-by-Step Workflow
  • Degassing (Essential): Sparge the THF and Triethylamine with Argon for 15–20 minutes prior to use. Oxygen is the enemy of this reaction.

  • Reaction Assembly:

    • Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

    • Add the solid reagents: Substrate (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

    • Note: If the alkyne is a solid, add it now. If liquid, add later.

  • Solvent Addition:

    • Add degassed THF (concentration ~0.1 M to 0.2 M relative to substrate).

    • Add degassed Triethylamine (3.0 – 5.0 equiv).

  • Alkyne Addition:

    • If the alkyne is liquid, add it dropwise via syringe at room temperature.

    • Tip: If the alkyne is volatile, ensure the system is sealed well.

  • Reaction Monitoring:

    • Stir at Room Temperature (20–25°C) .

    • Monitor by TLC or LC-MS every 30 minutes.

    • Endpoint: Disappearance of the starting material (C4-I). The C1-Br peak should remain unchanged. Reaction typically completes in 2–6 hours due to the activating nitro group.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with saturated NH₄Cl solution (to remove Copper) and brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

    • Purify via silica gel flash chromatography.

Experimental Workflow Diagram

Workflow Start Start: Dry Schlenk Flask Argon Atmosphere Step1 1. Charge Solids (Substrate, Pd Cat, CuI) Start->Step1 Step2 2. Solvent Addition (Degassed THF + Et3N) Step1->Step2 Step3 3. Add Alkyne (Dropwise at RT) Step2->Step3 Reaction Reaction Phase Stir at 20-25°C for 2-6 hrs Step3->Reaction Check TLC/LC-MS Check Reaction->Check Decision SM Consumed? Check->Decision Decision->Reaction No (Wait) Quench Quench: Sat. NH4Cl Extract with EtOAc Decision->Quench Yes (Complete) Purify Purification Silica Gel Chromatography Quench->Purify

Caption: Operational workflow for ensuring inert conditions and reaction monitoring.

Troubleshooting & Controls

ObservationDiagnosisCorrective Action
No Reaction Catalyst inactive or Alkyne oxidation.Ensure Pd(II) is bright yellow (not black). Re-degas solvents. Add fresh CuI.
Formation of Homocoupling Oxygen leak (Glaser coupling).Check seals. Sparge solvents longer. Add a reductant (e.g., Na ascorbate) if aqueous conditions were used (not recommended here).
Loss of Br (Bis-coupling) Temperature too high.Cool to 0°C. The nitro group activates the Iodine so strongly that 0°C is often sufficient, completely shutting down Br reactivity.
Black Precipitate (Early) Catalyst decomposition ("Pd Black").Phosphine ligand oxidation. Add 10% extra PPh₃ to stabilize the Pd species.

References

  • Sonogashira Coupling Mechanism & Selectivity

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.

  • Chemoselectivity in Polyhalogenated Arenes

    • Bach, T. J., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes. Journal of Organic Chemistry. (General principles of I > Br selectivity).
    • (Classic context on reactivity order).

  • Application in Kinase Inhibitor Synthesis (Osimertinib Context)

    • Finlay, M. R. V., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations.[2][4][5] Journal of Medicinal Chemistry, 57(20), 8249–8267.[4]

  • BenchChem Application Note (General Protocol Grounding)

    • BenchChem Technical Support.[1][2] (2025).[1][2][4][6][7] 1-Bromo-4-iodobenzene Cross-Coupling Reactions.

    • (Cited for general handling of bromo-iodo benzenes).

Sources

Application Note: Chemoselective Demethylation of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The demethylation of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene presents a unique chemoselective challenge due to the presence of multiple labile functionalities. The coexistence of a nitro group (


) and two distinct halogens (Br, I) on a crowded aromatic ring requires protocols that cleave the ether bond without triggering dehalogenation, halogen scrambling, or nucleophilic aromatic substitution (

). This guide outlines three validated protocols, prioritizing the preservation of the carbon-iodine (C-I) bond.

Substrate Analysis & Mechanistic Strategy

Structural Challenges

The target molecule is a tetra-substituted benzene ring. The methoxy group at C2 is sterically crowded, flanked by a bromine atom (C1) and a nitro group (C3).

  • Electronic Environment: The nitro group at C3 is strongly electron-withdrawing. This reduces the electron density of the ether oxygen, making it less basic and less reactive toward weak Lewis acids. However, it activates the methyl group for nucleophilic attack (

    
    ).
    
  • Labile Motifs:

    • C4-Iodine: The weakest bond on the ring. Susceptible to radical cleavage or metal-halogen exchange.

    • C3-Nitro: Susceptible to reduction if catalytic hydrogenation is attempted.

    • C1-Bromine: Generally stable but can undergo scrambling in the presence of strong Lewis acids at high temperatures.

Strategic Decision Matrix

We employ a "Soft Nucleophile / Hard Lewis Acid" balance. Harsh acidic conditions (conc. HI/HBr) are strictly contraindicated due to the high risk of iodination/deiodination side reactions.

Figure 1: Decision matrix for reagent selection based on substrate constraints.

Protocol A: Boron Tribromide ( ) Mediated Cleavage

Status: Gold Standard (High Yield, High Risk if uncontrolled) Mechanism: Formation of an aryl borate intermediate followed by nucleophilic attack of bromide on the methyl group.

Materials
  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in DCM (Avoid neat reagent for safety).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Methanol (MeOH), Sodium Bicarbonate (

    
    ) sat. aq.
    
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 1.0 eq of precursor in anhydrous DCM (0.1 M concentration). Cool to -78°C (Dry ice/Acetone bath).

    • Note: The low temperature is critical to prevent the Lewis acid from attacking the Nitro group or activating the Iodine.

  • Addition: Add

    
     (2.5 eq) dropwise over 20 minutes.
    
    • Observation: A color change (yellow to orange/brown) is normal due to complex formation.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc). Do not let the temperature exceed 5°C.

  • Quenching (Critical): Cool back to -20°C. Add MeOH dropwise (very exothermic).

  • Workup: Dilute with DCM, wash with sat.

    
    , then Brine. Dry over 
    
    
    
    .[1]

Why this works:


 is small enough to access the hindered methoxy oxygen. The low temperature kinetic control favors O-demethylation over C-halogen bond activation.

Protocol B: Aluminum Chloride / Pyridine System

Status: Robust, Scalable, "Soft" Dealkylation Mechanism: Pyridine forms a complex with


, moderating its Lewis acidity while acting as a solvent and proton shuttle.
Materials
  • Reagent: Aluminum Chloride (

    
    , anhydrous).[1][2]
    
  • Solvent/Base: Pyridine (anhydrous).

  • Additives: Optional NaI (accelerant).

Step-by-Step Protocol
  • Preparation: In a round bottom flask, dissolve 1.0 eq of precursor in Pyridine (5 mL per mmol).

  • Activation: Add

    
     (3.0 eq) in portions at room temperature.
    
    • Exotherm: The reaction is exothermic; ensure adequate stirring.

  • Heating: Heat the mixture to 60°C - 80°C .

    • Note: Unlike unfunctionalized anisoles which require reflux (115°C), the ortho-nitro group activates the ether, allowing cleavage at lower temperatures, preserving the Iodine.

  • Monitoring: Check HPLC every 2 hours. Look for the "des-methyl" peak (shift to lower retention time in reverse phase).

  • Workup: Cool to 0°C. Acidify cautiously with 1M HCl to pH 4 (to break Aluminum salts and protonate the phenol). Extract with Ethyl Acetate.[1][3][4]

Why this works: The


-Pyridine complex is milder than 

. It avoids the generation of free

, reducing the risk of acid-catalyzed iodine migration.

Analytical Data & Troubleshooting

Expected Data Profile
ParameterPrecursor (OMe)Product (OH)Notes
1H NMR (DMSO-d6) Singlet

3.8-4.0 ppm (

)
DisappearsPhenol -OH appears broad

9.5-11.0
MS (ESI-)

not prominent

prominent
Distinct mass shift of -14 Da
Appearance Pale Yellow SolidDeep Yellow/Orange SolidPhenol is more conjugated/acidic
Troubleshooting Guide
  • Issue: Loss of Iodine (Des-iodo impurity).

    • Cause: Reaction temperature too high or exposure to light during workup.

    • Fix: Wrap flask in foil. Switch from Method A to Method B (lower Lewis acidity).

  • Issue: Incomplete Reaction.

    • Cause: Steric hindrance from Nitro/Bromo groups.

    • Fix: Increase

      
       to 4.0 eq or extend time at 0°C. Do not heat 
      
      
      
      reactions to reflux.

Experimental Workflow Visualization

Figure 2: Optimized workflow for BBr3-mediated demethylation of halogenated nitro-anisoles.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for ether cleavage conditions).

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249–282. (Review of reagents including BBr3 and AlCl3).

  • Brooks, P. R., et al. (1999). Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Demethylation Reagent. The Journal of Organic Chemistry, 64(26), 9719–9721. (Discusses halogen compatibility).

  • Node, M., et al. (1980). Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system. The Journal of Organic Chemistry, 45(22), 4455–4458. (Foundational work on AlCl3 systems).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene , a highly functionalized, sterically crowded tetrasubstituted benzene derivative often utilized as a scaffold in kinase inhibitor development (e.g., MEK/ERK pathway inhibitors).

The following content is structured as a Tier-3 Technical Support document, designed for organic chemists encountering regioselectivity issues or low yields.

Executive Summary: The Synthetic Challenge

The primary challenge in synthesizing 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is regiocontrol .

  • Direct Halogenation Failure: Attempting to iodinate 1-bromo-2-methoxy-3-nitrobenzene directly will predominantly yield the 5-iodo isomer (para to the methoxy group), not the desired 4-iodo isomer, due to the directing effects of the methoxy group and steric hindrance at the 4-position.

  • The Solution: The most reliable high-yield route utilizes a "Amino-First" strategy . You must establish the iodine at the C4 position using an amino group as a strong para-director, and then convert the amino group to a bromine via the Sandmeyer reaction.

Validated Synthetic Pathway

Route Overview

Precursor: 2-Methoxy-3-nitroaniline (also known as 2-amino-6-nitroanisole).

  • Step 1: Regioselective Iodination

    • Reaction: Electrophilic Aromatic Substitution.[1][2]

    • Reagent: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).

    • Outcome: The amino group (

      
      ) at C1 directs the iodine strongly to the para position (C4), overcoming the steric bulk of the adjacent nitro group.
      
  • Step 2: Sandmeyer Bromination

    • Reaction: Diazotization followed by nucleophilic substitution.

    • Reagent:

      
       (Anhydrous) or 
      
      
      
      (Aqueous).
    • Outcome: The amino group at C1 is replaced by bromine.

Workflow Diagram

SynthesisPath Start Start: 2-Methoxy-3-nitroaniline Step1 Step 1: Iodination (ICl, AcOH or NIS, DMF) Start->Step1 Para-direction by NH2 Inter Intermediate: 4-Iodo-2-methoxy-3-nitroaniline Step1->Inter Step2 Step 2: Sandmeyer (t-BuONO, CuBr2, MeCN) Inter->Step2 Diazotization Target Target: 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene Step2->Target WrongStart Alt Start: 1-Bromo-2-methoxy-3-nitrobenzene WrongProd Impurity: 5-Iodo Isomer (WRONG REGIOCHEMISTRY) WrongStart->WrongProd Direct Iodination (Goes Para to OMe)

Caption: Figure 1. The "Amino-First" pathway ensures correct regiochemistry (C4-Iodo), whereas direct iodination of the bromo-precursor yields the incorrect C5-Iodo isomer.

Troubleshooting & Optimization Guide (FAQ)

Category A: Regioselectivity & Isomer Control[2]

Q1: I tried iodinating 1-bromo-2-methoxy-3-nitrobenzene directly, but the NMR shows the wrong splitting pattern. Why? Diagnosis: You likely synthesized the 5-iodo isomer. Explanation: In 1-bromo-2-methoxy-3-nitrobenzene, the methoxy group (


) is the strongest activating group. It directs incoming electrophiles ortho and para.[3]
  • Position 4 (Target): Meta to

    
     and sterically crowded by the 
    
    
    
    group.
  • Position 5 (Observed): Para to

    
     and less sterically hindered.
    Solution:  Switch to the 2-methoxy-3-nitroaniline  route. The amino group is a stronger activator than methoxy and will force the iodine to the para position (C4), even though it is adjacent to the nitro group.
    

Q2: How do I confirm I have the correct 4-iodo isomer using NMR? Data Check:

  • 4-Iodo Isomer (Target): The protons at C5 and C6 are adjacent. You should see an AB system (two doublets) with an ortho-coupling constant (

    
    ).
    
  • 5-Iodo Isomer (Impurity): The protons are at C4 and C6 (meta to each other). You will see two singlets (or doublets with very small meta-coupling,

    
    ).
    
Category B: Yield Improvement (Sandmeyer Step)

Q3: My Sandmeyer reaction (converting


) has low yields (<40%) and forms tar. 
Diagnosis:  Diazonium instability or "Gattermann" side reactions.
Optimization Protocol: 
  • Switch to Anhydrous Conditions (Doyle Modification): Aqueous Sandmeyer reactions often suffer from phenol formation (reaction with water) or azo coupling.

    • Reagents: tert-Butyl Nitrite (

      
      ) and Copper(II) Bromide (
      
      
      
      ).
    • Solvent: Anhydrous Acetonitrile (

      
      ).
      
    • Procedure: Dissolve

      
       and 
      
      
      
      in MeCN at
      
      
      . Add the amine dropwise.[4] This generates the diazonium species in situ and immediately captures it with bromide.
  • Temperature Control: Keep the initial addition at

    
    , then slowly warm to 
    
    
    
    to drive nitrogen evolution. Rapid heating causes decomposition.

Q4: I am seeing de-iodination during the Sandmeyer step. Cause: Radical pathways involving copper can sometimes reduce the aryl iodide. Fix:

  • Ensure you are using Cu(II) (

    
    ) rather than Cu(I) for the anhydrous method, as it acts as a more efficient radical transfer agent in this specific cycle.
    
  • Avoid excess heating time.[5][6] Quench the reaction immediately after gas evolution ceases.

Category C: Iodination Reagents[1][2][7][8][9][10]

Q5: Iodine (


) is not reacting with my starting material. 
Diagnosis:  2-Methoxy-3-nitroaniline is deactivated by the nitro group; 

alone is too weak. Recommended Reagents:
  • Iodine Monochloride (ICl): A source of

    
    . Use in acetic acid/DCM. This is the "gold standard" for deactivated anilines.
    
  • NIS + Acid Catalyst: N-Iodosuccinimide (NIS) combined with Trifluoroacetic acid (TFA) or

    
    -TsOH generates a superelectrophilic iodine species capable of iodinating the deactivated ring [1].
    

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Iodo-2-methoxy-3-nitroaniline

Target Yield: 85-90%

  • Setup: Charge a round-bottom flask with 2-methoxy-3-nitroaniline (1.0 eq) and Acetic Acid (glacial, 5 mL/mmol).

  • Addition: Cool to

    
    . Add Iodine Monochloride (ICl)  (1.1 eq) dropwise over 20 minutes.
    
    • Note: ICl is a dense liquid; weigh it carefully.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (The product is usually less polar than the starting material).

  • Workup: Pour mixture into ice water containing Sodium Thiosulfate (saturated solution) to quench excess iodine (color changes from dark red to yellow/precipitate).

  • Isolation: Filter the solid precipitate. Wash with water.[6][7][8][9] Recrystallize from Ethanol/Water if necessary.

Protocol B: Anhydrous Sandmeyer (Bromination)

Target Yield: 70-80%

  • Setup: Flame-dry a 3-neck flask under Argon. Add Copper(II) Bromide (

    
    , 1.2 eq) and Anhydrous Acetonitrile  (10 mL/mmol).
    
  • Activation: Add tert-Butyl Nitrite (

    
    , 1.5 eq) at 
    
    
    
    . Stir for 10 minutes.
  • Addition: Dissolve 4-iodo-2-methoxy-3-nitroaniline (from Protocol A) in minimum MeCN/DCM and add dropwise to the copper mixture at

    
    .
    
  • Evolution: Allow to warm to Room Temperature. Observe nitrogen gas evolution. If sluggish, heat to

    
     for 1 hour.
    
  • Workup: Quench with 1M HCl. Extract with Ethyl Acetate.[7] Wash organic layer with

    
     (to remove copper salts) and Brine.
    
  • Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).

Data Summary Table

ParameterDirect Route (Not Recommended)Aniline Route (Recommended)
Starting Material 1-Bromo-2-methoxy-3-nitrobenzene2-Methoxy-3-nitroaniline
Key Reagent

or NIS/TfOH
1. ICl; 2.

Major Isomer 5-Iodo (Wrong Regiochem)4-Iodo (Correct Regiochem)
Regioselectivity < 10:1 (Para to OMe favored)> 50:1 (Para to

favored)
Overall Yield Low (<30% of desired isomer)High (50-65% over 2 steps)
Purification Difficult isomer separationEasy (Distinct polarity)

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[10] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[10] Tetrahedron Letters, 43(29), 5047–5048.

  • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient conversion of arylamines to aryl halides. The Journal of Organic Chemistry, 42(14), 2426–2430.

  • Olah, G. A., et al. (1993).[2] Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate.[1][2] The Journal of Organic Chemistry, 58(11), 3194–3195.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10018436, 1-Bromo-2-iodo-3-methoxybenzene (Analogous Structure Data).

Sources

Technical Support Center: Strategic Functionalization of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene and Mitigation of Debromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. This document addresses the critical challenge of preventing undesired debromination, a common side reaction that can compromise yield and purity.

Part 1: Foundational Principles & Core FAQs

Understanding the inherent reactivity of your substrate is the first principle of successful reaction design. Here, we address the fundamental questions regarding the chemoselectivity of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene.

Q1: I need to perform a sequential cross-coupling. Which halide should I react first and why?

The key to selectively functionalizing di-halogenated substrates lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The energy of the carbon-halogen bond dictates the ease of this step.

The reactivity order is based on bond dissociation energies: C-I < C-Br < C-Cl .[3]

  • Carbon-Iodine (C-I) Bond: This is the weakest bond, making it the most reactive site. Reactions at the iodo position can often be carried out under mild conditions (e.g., lower temperatures).[4][5]

  • Carbon-Bromine (C-Br) Bond: This bond is stronger and requires more forcing conditions (e.g., higher temperatures, more active catalysts) to undergo oxidative addition.[3][4]

Therefore, you must target the C-I bond first . By using carefully controlled, mild conditions, you can achieve selective functionalization at the 4-position while leaving the more robust C-Br bond at the 1-position untouched for a subsequent transformation.[5]

Caption: Halide reactivity hierarchy in cross-coupling.

Q2: What is debromination, and what is the underlying mechanism causing this side reaction?

Debromination, also known as hydrodehalogenation, is a common and problematic side reaction in cross-coupling chemistry where the bromine atom is replaced by a hydrogen atom.[6][7] This leads to a loss of your starting material and the formation of an impurity that can be difficult to separate from your desired product.

The mechanism typically involves an unwanted diversion from the main catalytic cycle. After the C-Br bond undergoes oxidative addition to the Pd(0) center, the resulting Aryl-Pd(II)-Br complex is supposed to undergo transmetalation with your coupling partner. However, if a hydride source is present, it can displace the bromide on the palladium complex. This is followed by reductive elimination of the arene (now with a C-H bond) and regeneration of the Pd(0) catalyst, effectively short-circuiting the desired cross-coupling pathway.[6][8]

Sources of hydride can include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination.

  • Solvents: Alcohols or even water can act as hydride donors under certain conditions.[9]

  • Reagents: Impurities or degradation products from other reagents, such as boronic acids, can sometimes contribute.

G pd0 L₂Pd⁽⁰⁾ add Oxidative Addition pd0->add Ar-Br arpdbr Ar-Pd(II)L₂-Br add->arpdbr trans Transmetalation (with R-M) arpdbr->trans hyd_trans Hydride Transfer arpdbr->hyd_trans arpdr Ar-Pd(II)L₂-R trans->arpdr re Reductive Elimination arpdr->re re->pd0 Regenerates Catalyst product Desired Product (Ar-R) re->product hydride Hydride Source (Base, Solvent) hydride->hyd_trans arpdh Ar-Pd(II)L₂-H hyd_trans->arpdh re_debrom Reductive Elimination arpdh->re_debrom re_debrom->pd0 Undesired Regeneration debrom_prod Debrominated Byproduct (Ar-H) re_debrom->debrom_prod

Caption: Catalytic cycle showing the desired pathway vs. debromination.

Part 2: Troubleshooting Guide for Debromination

This section is structured to address the most common scenario: you have successfully functionalized the iodo-position and are now attempting a second coupling at the bromo-position, only to find the debrominated byproduct.

Scenario: Significant debromination observed during the second cross-coupling step (at the C-Br position).

If you are observing >5-10% of the debrominated product by LC-MS or NMR, a systematic optimization is required. The following FAQs will guide you through the critical parameters.

FAQ 1: Which reaction parameters should I investigate first?

The interplay between the base, ligand, solvent, and temperature is critical. A change in one often necessitates an adjustment in the others.

ParameterImpact on DebrominationRecommended ActionRationale
Base HighSwitch from strong bases (NaOtBu, K-OtBu) to weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).[7][9]Strong alkoxide bases are known hydride donors and promote debromination. Weaker bases are less likely to initiate this side reaction.[9]
Temperature HighRun the reaction at the lowest possible temperature that allows for reasonable conversion (start at 60-80 °C and adjust).[7]Debromination often has a higher activation energy than the desired coupling. Lowering the temperature can disfavor this side pathway.[6]
Ligand HighUse bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[7][9]These ligands accelerate the rate of reductive elimination, helping the desired product-forming step outcompete the debromination pathway.[9]
Solvent MediumUse aprotic solvents (Dioxane, Toluene, THF, DME). Avoid or minimize protic solvents like alcohols.[9]Protic solvents can be a direct source of protons/hydrides that facilitate the hydrodehalogenation side reaction.[6][9]
Reaction Time MediumMonitor the reaction closely by TLC/LC-MS and work up as soon as the starting material is consumed.Prolonged exposure to reaction conditions, especially at high temperatures, increases the probability of side reactions.[7]
FAQ 2: How profound is the choice of base? Can you provide a direct comparison?

The choice of base is arguably one of the most critical factors. The ideal base is strong enough to facilitate the transmetalation step (in Suzuki coupling, for example) but not so strong or reactive that it generates hydrides.

Base TypeExamplesTendency for DebrominationComments
Alkoxides NaOtBu, KOtBuHigh Frequently implicated in debromination. Use only when absolutely necessary for difficult couplings and at low temperatures.
Phosphates K₃PO₄Low An excellent choice for many Suzuki couplings. It is non-nucleophilic and generally does not promote debromination.[6][9]
Carbonates Cs₂CO₃, K₂CO₃Low to Medium Widely used and effective. Cs₂CO₃ is more soluble and often gives better results but is more expensive.[9]
Fluorides CsF, KFLow Can be very effective, particularly in Suzuki couplings, by activating the boronic acid without promoting debromination.[6]

Troubleshooting Workflow: If you are using NaOtBu and observing debromination, your first action should be to screen K₃PO₄ and Cs₂CO₃ under the same conditions.

G start Debromination Observed? check_base Is the base an alkoxide (e.g., NaOtBu)? start->check_base change_base Action: Switch to K₃PO₄ or Cs₂CO₃ check_base->change_base Yes check_temp Is the temperature > 100°C? check_base->check_temp No success Problem Solved change_base->success lower_temp Action: Lower temp to 80°C and monitor check_temp->lower_temp Yes check_ligand Are you using a simple ligand (e.g., PPh₃)? check_temp->check_ligand No lower_temp->success change_ligand Action: Use a bulky biaryl phosphine ligand (e.g., SPhos) check_ligand->change_ligand Yes check_ligand->success No/Consult further change_ligand->success

Caption: A logical workflow for troubleshooting debromination.

Part 3: Validated Experimental Protocols

The following protocols provide starting points for the selective functionalization of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol leverages the high reactivity of the C-I bond to achieve selective alkynylation at room temperature, a condition under which the C-Br bond remains inert.[4][5][10]

Materials:

  • 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous THF

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed to minimize debromination during the functionalization of the remaining C-Br bond after the C-I position has been modified (denoted as Ar-R).

Materials:

  • 1-Bromo-4-(R)-2-methoxy-3-nitrobenzene (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 (a pre-catalyst, 0.02 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide starting material, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS every 2 hours. Avoid unnecessarily long reaction times.

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Ying, X., Li, Y., Li, L., & Li, C. (2023). Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. Angewandte Chemie International Edition, e202304177. [Link]

  • ResearchGate. (n.d.). Nickel‐Catalyzed C−I‐Selective C(sp)−C(sp) Cross‐Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • BenchChem. (2025). Technical Support Center: 1-Bromo-4-iodobenzene Cross-Coupling Reactions.
  • Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The C-C Bond Forming Step of the Suzuki-Miyaura Reaction. In Topics in Current Chemistry (Vol. 346, pp. 1–39). Springer.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1-iodo-4-methylbenzene.

Sources

Resolving solubility issues of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene (CAS: Analogous Structure Reference) Ticket ID: SOL-BNI-001 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are encountering solubility challenges with 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene , a highly functionalized aromatic intermediate. This molecule presents a "perfect storm" for solubility issues in polar media:

  • High Lipophilicity: The heavy halogens (Bromine, Iodine) drive the partition coefficient (

    
    ) up, making it hydrophobic.
    
  • High Lattice Energy: The nitro group (

    
    ) creates strong dipole-dipole interactions, while the planar ring facilitates 
    
    
    
    -stacking. The iodine atom can also participate in "Halogen Bonding" (specifically I···O interactions with the nitro group), locking the crystal lattice tightly [1].

This guide provides a tiered troubleshooting approach to dissolving this compound in polar solvents without compromising its chemical stability.

Phase 1: Diagnostic & Solvent Selection

Q: Why won't this dissolve in Methanol or Water, even with sonication?

A: You are fighting thermodynamics. This molecule is lipophilic (fat-loving). Water and Methanol are protic solvents that rely on hydrogen bonding networks. Your compound lacks sufficient Hydrogen Bond Donors (HBD) to break into this network. Furthermore, the high crystal lattice energy requires significant energy to overcome.

The Solution: You must switch to Dipolar Aprotic Solvents or use a Co-Solvent System .

Solvent Compatibility Matrix

Data estimated based on chemotype properties of polyhalogenated nitrobenzenes [2][3].

Solvent ClassRepresentative SolventsSolubility RatingSuitability
Dipolar Aprotic DMSO, DMF, NMP Excellent Best for stock solutions. Disrupts dipole interactions.
Polar Protic Water, MethanolPoor/Insoluble Only usable with >10% co-solvent or surfactants.
Chlorinated DCM, ChloroformGood Good for extraction, but volatile and non-polar.
Ethers THF, 1,4-DioxaneModerate/Good Excellent "Bridge Solvents" for aqueous dilution.

Phase 2: Troubleshooting Protocols

Issue 1: "I need a stock solution for a biological assay (aqueous buffer)."

The Problem: Direct addition of the solid to buffer results in a suspension, not a solution. The Fix: Use the "Bridge Solvent" Technique .

Protocol:

  • Weigh the target mass of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene.

  • Dissolve completely in 100% DMSO (Dimethyl sulfoxide). Target concentration: 10–50 mM.

    • Tip: If the solid resists, sonicate at 40°C for 5 minutes. The heat helps break the lattice energy.

  • Dilute this DMSO stock into your aqueous buffer.

    • Critical Rule: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.

    • Observation: If a white cloud forms immediately, you have exceeded the Solubility Limit . You must lower the stock concentration or add a surfactant (e.g., 0.1% Tween-80).

Issue 2: "The compound precipitates during my reaction in Ethanol."

The Problem: Ethanol is too polar and protic. The Fix: Use THF (Tetrahydrofuran) as a co-solvent.

Protocol:

  • Dissolve the compound in a minimum volume of THF.

  • Add Ethanol slowly while stirring.

  • If precipitation occurs, heat the mixture to reflux. The compound is likely soluble in hot Ethanol/THF mixtures (Recrystallization principle) [1].

Phase 3: Visualizing the Workflow

The following decision tree guides you to the correct solvent system based on your downstream application.

SolventSelection Start Start: Dissolution Goal AppType What is the Application? Start->AppType BioAssay Biological Assay (Aqueous Media) AppType->BioAssay Synthesis Chemical Synthesis AppType->Synthesis Analysis HPLC / NMR AppType->Analysis DMSO_Stock 1. Make 10mM Stock in DMSO 2. Dilute 1000x into Buffer BioAssay->DMSO_Stock SolventChoice Avoid Protic Solvents Synthesis->SolventChoice NMR NMR: Use DMSO-d6 or CDCl3 Analysis->NMR HPLC HPLC: Dissolve in Acetonitrile (Avoid Water in sample vial) Analysis->HPLC Precip Did it Precipitate? DMSO_Stock->Precip Surfactant Add 0.1% Tween-80 or Cyclodextrin Precip->Surfactant Yes Success Ready for Experiment Precip->Success No Surfactant->Success Rec Use DMF, NMP, or THF SolventChoice->Rec Rec->Success NMR->Success HPLC->Success

Figure 1: Decision matrix for solvent selection based on experimental intent.

Phase 4: Critical Stability Warnings (Safety & Integrity)

Warning: Chemical Reactivity in Polar Solvents While dissolving the compound is the goal, you must ensure the solvent does not react with it.

  • Avoid Nucleophilic Bases in DMSO/DMF:

    • Risk: The nitro group activates the benzene ring for Nucleophilic Aromatic Substitution (

      
      ) .
      
    • Mechanism: If you dissolve this in DMSO containing strong bases (like NaOH, KOH, or Methoxide), the solvent or base may displace the Bromine or Iodine atoms [4].

    • Rule: Ensure your polar solvent is neutral or slightly acidic.

  • Light Sensitivity:

    • Risk: Aryl Iodides (C-I bond) are weak and susceptible to homolytic cleavage by UV light.

    • Action: Wrap all clear glass vessels in aluminum foil during dissolution, especially if sonication (which generates local heat/energy) is used.

  • DMSO Oxidative Risks:

    • Risk: At high temperatures (>100°C), DMSO can act as an oxidant or decompose violently with certain halides.

    • Action: Do not heat DMSO solutions of this compound above 60°C.

Phase 5: Frequently Asked Questions (FAQ)

Q: Can I use Acetone? A: Yes, Acetone is a good intermediate solvent. It dissolves the compound better than alcohols but worse than DMSO. However, it is volatile.[1] If you need a stable liquid solution for days, DMSO is superior.

Q: The solution turned yellow/orange after 24 hours. Is it degraded? A: Likely, yes. Nitro-aromatics can form charge-transfer complexes or undergo slight photolysis (releasing Iodine) which causes yellowing.

  • Test: Run a TLC or LC-MS. If the main peak is intact, it may just be a trace impurity.

  • Prevention: Store stock solutions at -20°C in the dark.

Q: How do I remove DMSO after the reaction? A: DMSO has a high boiling point (189°C). Do not try to rotovap it.

  • Method: Perform an aqueous workup.[2] Add water and extract the compound into Ethyl Acetate or DCM. The DMSO will stay in the water layer (wash 3x with water to remove all traces).

References

  • NIH / National Library of Medicine. (2011). Crystal structure and halogen bonding interactions in iodo-nitrobenzenes.[3] PubMed Central. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Common Solvents for Recrystallization and Solubility. Department of Chemistry. Available at: [Link]

  • Consensus AI. (2024). Does DMSO have the ability to dissolve both polar and nonpolar compounds? Available at: [Link][2]

Sources

Minimizing side reactions in the reduction of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NR-7135-HALO Topic: Minimizing side reactions in the reduction of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene Assigned Specialist: Senior Application Scientist

Executive Summary & Strategic Analysis

User Problem: You are attempting to reduce the nitro group of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene to an aniline without removing the Iodine (C-I) or Bromine (C-Br) atoms.

The Hidden Challenge: It is not just about chemoselectivity; it is about steric hindrance .

  • Electronic Risk: The Aryl-Iodine bond is extremely weak (

    
    65 kcal/mol). Standard catalytic hydrogenation (Pd/C + 
    
    
    
    ) will almost certainly cause oxidative addition, leading to deiodination (and likely debromination).
  • Steric Barrier: Your nitro group is "sandwiched" between a methoxy group (position 2) and an iodine atom (position 4). This steric crowding prevents the nitro group from lying flat against a heterogeneous catalyst surface, significantly slowing down the reduction.

  • The Trap: Because the reduction is slow, the catalyst has more time to attack the exposed C-I bond.

Recommendation: Abandon standard Catalytic Hydrogenation (Pd/C). Switch to Dissolving Metal Reductions (Fe or Sn) or Poisoned Catalysts .

Decision Matrix & Mechanism

Before proceeding, review the logic flow to ensure you choose the correct reagent for your scale and equipment.

ReagentSelection Start Start: Nitro Reduction (Poly-halogenated Substrate) HalogenCheck Are Iodine/Bromine Present? Start->HalogenCheck ScaleCheck Scale of Reaction? HalogenCheck->ScaleCheck Select Alternative PdC STOP: Pd/C + H2 (High Risk of Dehalogenation) HalogenCheck->PdC Avoid Standard Pd FeMethod Method A: Fe / AcOH (Best for Scale/Cost) ScaleCheck->FeMethod >10g (Robust) SnMethod Method B: SnCl2 / EtOH (Best for Lab Scale/Purity) ScaleCheck->SnMethod <10g (Clean Profile) PtMethod Method C: Pt/C (Sulfided) (Only if H2 required) ScaleCheck->PtMethod High Pressure Available

Figure 1: Reagent selection logic for halogenated nitroarenes. Note that Pd/C is explicitly flagged as a high-risk vector.

Protocol A: The Iron-Acid Reduction (Recommended)

This method (Bechamp-type) is the most robust against steric hindrance because it relies on electron transfer in solution/surface etching rather than flat adsorption.

Mechanism: Single Electron Transfer (SET) from


 to the nitro group. The redox potential of Fe is insufficient to insert into the Aryl-I bond under these conditions.
Materials
  • Iron Powder (325 mesh, reduced grade) - Crucial: Fine powder increases surface area.

  • Acetic Acid (Glacial) or Ammonium Chloride (

    
    ) in Ethanol/Water.
    
  • Solvent: Ethanol or Ethyl Acetate.[1][2]

Step-by-Step Protocol
  • Preparation: Dissolve 1 equivalent of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene in Ethanol (

    
    ).
    
  • Activation: Add 5 equivalents of Iron powder.

  • Initiation:

    • Option 1 (Standard): Add Glacial Acetic Acid (5-10 equiv) dropwise.

    • Option 2 (Mild): Add saturated aqueous

      
       solution (
      
      
      
      ) and heat to reflux.
  • Reaction: Heat to

    
     with vigorous stirring (mechanical stirring recommended for scale >5g to prevent iron settling).
    
  • Monitoring: Check TLC/LCMS every 30 mins. The reaction should finish in 1-2 hours.

  • Workup (The "Sludge" Fix):

    • Cool to room temperature.[1][3][4]

    • Filter through a Celite pad while washing with copious Ethyl Acetate. Note: Do not let the iron cake dry out completely (fire hazard).

    • Wash the filtrate with saturated

      
       to neutralize acid.
      
    • Dry organic layer over

      
       and concentrate.[4]
      

Protocol B: Stannous Chloride ( ) Reduction

Ideal for small-scale (<5g) where filtration of iron sludge is undesirable. It is highly chemoselective for nitro groups over halides.

Materials
  • Tin(II) Chloride Dihydrate (

    
    ).[1]
    
  • Ethanol (Absolute).[1]

Step-by-Step Protocol
  • Dissolution: Dissolve substrate in Ethanol (

    
     concentration).
    
  • Addition: Add 5 equivalents of

    
     in one portion.
    
  • Heating: Heat to

    
     (Reflux).
    
  • Observation: The solution will turn yellow/orange. Reaction is usually fast (30-60 mins).

  • Critical Workup (Avoiding Emulsions):

    • The Problem: Tin salts form a gelatinous emulsion with water/base.

    • The Solution: Cool the mixture. Pour onto ice.

    • Adjust pH to 8 using saturated aqueous Sodium Bicarbonate .

    • Add Rochelle's Salt (Potassium Sodium Tartrate): Add a 10% w/v solution and stir for 30 minutes. This complexes the Tin and breaks the emulsion.

    • Extract with Ethyl Acetate.[1][2][4]

Protocol C: Catalytic Hydrogenation (If strictly required)

If you are restricted to hydrogenation (e.g., flow chemistry requirements), you cannot use standard Pd/C. You must use a "poisoned" catalyst that cannot perform oxidative addition into the C-I bond.

The System
  • Catalyst: 5% Platinum on Carbon, Sulfided (Pt/C-S) OR Raney Nickel.

  • Additive: Vanadium pentoxide (

    
    ) has been shown to accelerate nitro reduction while suppressing dehalogenation in Pt systems.
    
Step-by-Step Protocol
  • Solvent: THF or MeOH.

  • Catalyst Loading: 1-2 mol% Pt/C (sulfided).

  • Pressure: Keep

    
     pressure LOW (1 atm / balloon). High pressure forces dehalogenation.
    
  • Additive: Add 0.1 equiv of Vanadium source if reaction stalls.

  • Monitoring: Stop immediately upon consumption of starting material. Over-reduction is a risk even with poisoned catalysts.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Loss of Iodine (M-127 observed) Used Pd/C or reaction ran too long.Switch to Fe/AcOH. If using

, switch to Sulfided Pt/C.
Reaction Stalls at ~50% Steric hindrance of the 2-OMe and 4-I groups blocking the active site.Increase temperature to reflux.[1][4] Switch from heterogeneous (

/Cat) to homogeneous/etching (

or Fe).
Thick Emulsion during Workup Tin or Iron salts forming hydroxides.Sn: Use Rochelle's salt wash. Fe: Filter through Celite before adding any water/base.
Unknown Impurity (+16 mass) Hydroxylamine intermediate (

).
Reaction incomplete. Continue heating. Add more reductant (Fe/Sn).

Mechanistic Visualization

Understanding the competition between reduction and dehalogenation is vital.

Mechanism Substrate Substrate: Ar(NO2)-I NitroRed Nitro Reduction (Fast with Fe/Sn) Substrate->NitroRed Chemoselective Path OxAdd Oxidative Addition (Fast with Pd/C) Substrate->OxAdd Competes in Catalytic Hydrogenation Amine Product: Ar(NH2)-I NitroRed->Amine Dehalo Side Product: Ar(NO2)-H (De-iodinated) OxAdd->Dehalo Steric Steric Bulk (OMe, I) Slows Nitro Reduction Steric->NitroRed Retards Rate

Figure 2: Competitive pathways. Steric bulk slows the green path, allowing the red path (dehalogenation) to dominate if the wrong catalyst (Pd) is used.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[2][5] Tetrahedron Letters, 25(8), 839-842.[5]

  • Porcs-Makkay, M., et al. (2004). Selective hydrogenation of halonitrobenzenes to haloanilines over Pt catalysts. Ultrasonics Sonochemistry.
  • Bechamp, A. (1854).[3] De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine.[6] Annales de Chimie et de Physique. (Foundational text for Iron reduction).

  • Blaser, H. U., et al. (2003). Selective Nitro Reduction.[1][3][7][8][9][10][11] Organic Process Research & Development.

Sources

Thermal stability and decomposition risks of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

A Guide to Thermal Stability and Decomposition Risk Management

Prepared by: Gemini, Senior Application Scientist

Disclaimer: The following guide is based on established principles of thermal hazard analysis for nitroaromatic compounds. As specific experimental data for 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is not publicly available, this document provides guidance based on analogous structures and functional group chemistry. All experimental work should be preceded by a thorough, site-specific risk assessment.

Introduction: Understanding the Hazard Profile

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is a complex, polysubstituted aromatic molecule. Its thermal stability is a critical parameter for safe handling, storage, and use in research and development. The presence of a nitro group (-NO₂) inherently classifies it as an energetic material. The explosive decomposition of organic nitro compounds are redox reactions where both the oxidant (nitro group) and the fuel (hydrocarbon substituent) are part of the same molecule.[1] Such decompositions can be highly exothermic and rapid, potentially leading to a runaway reaction if not properly controlled.[2][3]

The substituents on the benzene ring—bromo, iodo, and methoxy groups—all influence the molecule's overall stability and decomposition behavior.[2][3][4] The combination of these functional groups necessitates a cautious and well-informed approach to its handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary hazard is rapid, exothermic decomposition at elevated temperatures.[3][4] This decomposition can generate a large volume of gas, leading to a rapid pressure increase in a closed system. The heat of decomposition for many nitroaromatic compounds is very high (often exceeding 1050 kJ/kg), which can cause a rapid acceleration of the reaction once initiated.[3][4]

Q2: At what temperature does decomposition begin?

A2: While a specific onset temperature for this exact molecule is not documented, pure aromatic nitro compounds typically decompose at high temperatures, often in the range of 250-350°C.[2][3][4] However, it is crucial to understand that impurities, contaminants, or even certain process conditions can significantly lower this decomposition temperature.[2][3][4] For instance, mixtures of nitrobenzene and dinitrobenzene have shown exothermic activity beginning in the 263-280°C range in Accelerating Rate Calorimetry (ARC) experiments.[5][6]

Q3: How do the other functional groups (Bromo, Iodo, Methoxy) affect stability?

A3:

  • Halogens (Bromo, Iodo): Halogen substituents can influence the electronic properties of the aromatic ring. Their impact on thermal stability is complex and can depend on their position relative to the nitro group.

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group. Its presence can influence the decomposition pathway. Research on other substituted nitroaromatics has shown that such groups can affect the overall energy of the molecule.[7][8][9]

  • Ortho-Positioning: The presence of a substituent ortho to the nitro group can introduce new decomposition pathways, sometimes with lower activation energies, as seen in the case of o-nitrotoluene.[10][11]

Q4: What are the likely decomposition products?

A4: The decomposition of nitroaromatic compounds typically generates highly stable, gaseous products, which contributes to the explosive power of the reaction.[1] These often include:

  • Molecular Nitrogen (N₂)

  • Carbon Dioxide (CO₂)

  • Water (H₂O)

  • Oxides of Nitrogen (NOx)

  • Halogenated byproducts

Q5: Are there any known incompatible materials?

A5: Yes. Nitroaromatic compounds can react violently with a range of substances. Based on data for nitrobenzene and similar compounds, materials to avoid include:

  • Strong Bases: Sodium hydroxide, potassium hydroxide.[12][13]

  • Strong Acids: Nitric acid, sulfuric acid.[12][13][14][15] Contamination with sulfuric acid, in particular, can significantly lower the decomposition onset temperature.[3]

  • Oxidizing Agents: Perchlorates, nitrates, peroxides.[12][13]

  • Reducing Agents and Metals: Aluminum trichloride, hydrogenation catalysts (e.g., Raney nickel, palladium on carbon).[4][12][13]

Troubleshooting Guide: Recognizing and Responding to Instability

Symptom / Observation Potential Cause Immediate Action Preventative Measure
Unexpected color change (darkening, turning brown/black) upon gentle heating. Onset of decomposition or reaction with impurities.Immediately stop heating. If safe, cool the reaction vessel in an ice bath. Evacuate the area if gas evolution is observed.Purify the compound before use. Ensure the reaction vessel is clean and free of contaminants.
Gas evolution from the solid or solution at temperatures below the expected decomposition point. Catalytic decomposition due to impurities (e.g., residual acid, base, or metal).Stop the experiment, cool the vessel, and ensure adequate ventilation. Do not seal the container.Analyze starting materials for purity. Use high-purity solvents and reagents.
A more rapid or vigorous reaction than anticipated when heating. Potential for autocatalytic decomposition, where a product of the decomposition accelerates the reaction rate.[3][4]Remove the heat source immediately. Prepare for emergency cooling. Alert personnel in the vicinity.Conduct small-scale experiments first. Use a lower reaction temperature or dilute the reaction mixture.
Solid material appears discolored or has an unusual odor after prolonged storage. Slow decomposition over time, potentially accelerated by light or trace contaminants.Do not use the material. Handle with extreme caution and dispose of it according to hazardous waste protocols.Store in a cool, dark, and well-ventilated area, away from incompatible materials.

Experimental Protocols for Thermal Hazard Assessment

To ensure safety, the thermal stability of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene should be experimentally determined. The following are standard techniques for this purpose.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the associated heat of decomposition (enthalpy).

Methodology:

  • Sample Preparation: Use a very small sample size (0.5 - 2.0 mg) in a high-pressure DSC pan (e.g., gold-plated stainless steel) to contain any pressure generated.

  • Instrument Setup: Place the sample in the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: An exothermic peak indicates decomposition. The onset temperature of this peak is a critical safety parameter. The area under the peak corresponds to the enthalpy of decomposition. DSC thermal curves for similar compounds, like nitrobenzene-dinitrobenzene mixtures, show exothermic activity from about 300°C to 500°C.[5][6]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and evaporation.

Methodology:

  • Sample Preparation: Place a small amount of the sample (2-5 mg) in the TGA sample pan.

  • Instrument Setup: Place the pan on the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

  • Data Analysis: A sharp drop in mass indicates decomposition. TGA can help distinguish between simple evaporation/sublimation and decomposition, especially when coupled with DSC.

Data Summary (Hypothetical Values for Illustrative Purposes)
ParameterTechniqueExpected ObservationSignificance
Decomposition Onset (T_onset) DSC> 200 °CTemperature at which self-heating can begin.
Enthalpy of Decomposition (ΔH_d) DSC> 1000 J/gA high value indicates a large amount of stored energy.
Mass Loss Onset TGACorrelates with DSC T_onsetConfirms that the exotherm is due to decomposition.

Visualizing Workflow and Decomposition

Workflow for Thermal Hazard Assessment

The following diagram outlines the logical steps for safely assessing the thermal hazards of the compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Analysis cluster_2 Phase 3: Safe Operating Procedure Development Lit_Search Literature Search for Analogous Compounds SDS_Review Review Safety Data Sheet (SDS) Lit_Search->SDS_Review Initial_Risk Initial Risk Assessment SDS_Review->Initial_Risk DSC Differential Scanning Calorimetry (DSC) (Small Scale, <2mg) Initial_Risk->DSC Proceed with Caution TGA Thermogravimetric Analysis (TGA) DSC->TGA ARC Accelerating Rate Calorimetry (ARC) (If DSC indicates high hazard) DSC->ARC High Exotherm Detected Define_Limits Define Safe Temperature & Process Limits TGA->Define_Limits ARC->Define_Limits Develop_SOP Develop Standard Operating Procedure (SOP) Define_Limits->Develop_SOP Implement_Controls Implement Engineering & PPE Controls Develop_SOP->Implement_Controls

Caption: Workflow for Thermal Hazard Assessment of Energetic Compounds.

Conceptual Decomposition Pathway

This diagram illustrates a simplified, conceptual pathway for the decomposition of a generic nitroaromatic compound.

G Compound 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene Decomposition Initial Bond Scission (e.g., C-NO₂ cleavage) Compound->Decomposition Initiation Thermal Energy Input (Heat, Shock, Friction) Initiation->Compound Intermediates Radical Intermediates Decomposition->Intermediates Generates Products Stable Gaseous Products (N₂, CO₂, H₂O, NOx, etc.) Intermediates->Products Rearranges & Reacts to form Pressure Rapid Pressure Increase Products->Pressure Leads to

Caption: Conceptual Decomposition Pathway for Nitroaromatics.

References

  • Gustin, J. L. (1995). Runaway Reaction Hazards in Processing Organic Nitro Compounds. IChemE Symposium Series, 141, 49-65.
  • Haveren, J. V., et al. (2007). Degradation of nitroaromatic compounds by microorganisms. PubMed, 21(3), 227-46.
  • Gustin, J. L. (1995). Runaway Reaction Hazards in Processing Organic Nitro Compounds. American Chemical Society.
  • Gustin, J. L. (1995). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Kozak, G. D., & Raikova, V. M. (2010). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • Nishino, S. F., et al. (2000). Biodegradation of Nitroaromatic Compounds and Explosives.
  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Kozak, G. D., & Raikova, V. M. (2010). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]

  • Nishino, S. F., et al. (2000).
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Saraf, S. R., et al. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
  • Saraf, S. R., et al. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. PubMed, 185(1-3), 150-5.
  • BenchChem. (2025). Thermal Stability of 1-Bromo-4-iodylbenzene: A Technical Guide for Researchers.
  • Dey, B., et al. (2022).
  • Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Retrieved from [Link]

  • Shalom, M., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI.
  • Cantillo, D., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
  • Oancea, D., et al. (2011). investigation of thermal stability of some nitroaromatic derivatives by dsc.
  • ResearchGate. (2023). group position on thermal stability and properties of novel isomeric 4-[(methoxy)phenoxy] phthalonitriles and phthalocyanine complexes based on them.
  • NOAA. (n.d.). nitrobenzene - Report. CAMEO Chemicals.
  • ResearchGate. (n.d.).
  • Chen, J. (2018).
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore.
  • National Library of Medicine. (2024).
  • National Library of Medicine. (2011). 1-Bromo-4-methyl-2-nitrobenzene. PMC.
  • Office of Scientific and Technical Information. (2024).
  • New Jersey Department of Health. (n.d.). Nitrobenzene - HAZARD SUMMARY.
  • MDPI. (2025). Spherified Pd0.33Ni0.
  • ResearchGate. (2020). The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This analysis is benchmarked against known spectral data of simpler, analogous compounds, offering researchers a robust framework for identifying similar structures and understanding complex substituent interactions in polysubstituted aromatic systems.

Structural and Electronic Considerations

The structural elucidation of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene hinges on understanding how each substituent electronically perturbs the benzene ring. The electron density at each carbon and hydrogen position is uniquely altered, leading to a predictable dispersion of signals in the NMR spectrum.[1][2][3]

  • Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (mesomeric effect) and moderately electron-withdrawing through induction. It significantly shields the ortho and para positions.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both resonance and induction.[4] It strongly deshields the ortho and para positions, causing their corresponding NMR signals to shift downfield.[1][4]

  • Bromine (-Br) and Iodine (-I): These halogens are inductively electron-withdrawing but act as weak electron-donating groups through resonance. Their effect on chemical shifts is a nuanced balance of these opposing electronic influences.

The interplay of these groups on the pentasubstituted ring creates a complex but interpretable electronic environment that is directly reflected in the NMR chemical shifts.

Caption: Structure of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene with atom numbering.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H5 and H6. Their chemical shifts and coupling patterns are dictated by the electronic effects of the neighboring substituents.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H6 7.8 - 8.2DoubletJH6-H5 ≈ 8-9 HzDeshielded by the ortho bromine and the para nitro group. The strong electron-withdrawing nature of the nitro group at the para position significantly shifts this proton downfield.
H5 7.4 - 7.7DoubletJH5-H6 ≈ 8-9 HzInfluenced by the ortho iodine and the meta nitro and methoxy groups. It will be upfield relative to H6 due to the absence of a strong para withdrawing group.
-OCH₃ 3.9 - 4.1SingletN/AThe chemical shift of a methoxy group on a benzene ring typically appears in this region. Steric hindrance from the adjacent bromo and nitro groups may cause a slight downfield shift compared to a typical anisole (~3.8 ppm).[5][6][7][8]

Comparative Analysis: For comparison, consider the ¹H NMR spectrum of 2-Bromo-5-iodoanisole. In this molecule, the aromatic protons are reported at δ 7.39 (d), 7.34 (d), and 7.24 (dd).[9] The introduction of a strong electron-withdrawing nitro group at position 3 in our target molecule is expected to cause a significant downfield shift for all aromatic protons, particularly the adjacent H5 and the para H6, justifying the predicted ranges.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule, with six distinct signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts are highly sensitive to the electronic environment created by the substituents.[10]

CarbonPredicted δ (ppm)Rationale
C1-Br 115 - 120The ipso-carbon attached to bromine. The "heavy atom effect" of bromine and the shielding from the ortho methoxy group will shift this signal upfield relative to other halogenated carbons.
C2-OCH₃ 150 - 155Attached to the electron-donating methoxy group, this carbon will be significantly deshielded.
C3-NO₂ 145 - 150Attached to the strongly electron-withdrawing nitro group, leading to a downfield chemical shift.
C4-I 90 - 95The ipso-carbon attached to iodine. The pronounced "heavy atom effect" of iodine causes significant shielding, resulting in a characteristic upfield shift.
C5 130 - 135This C-H carbon is ortho to the iodine and meta to the nitro and methoxy groups. It is expected to be in a relatively standard aromatic carbon region.
C6 135 - 140This C-H carbon is ortho to the bromine and para to the nitro group, leading to deshielding and a downfield shift.
-OCH₃ 56 - 62The chemical shift for an aromatic methoxy carbon. Steric hindrance from adjacent bulky groups can sometimes lead to a downfield shift towards the 62 ppm range.[5][6][7][8]

Comparative Analysis: In substituted nitrobenzenes, the carbon para to the nitro group is typically deshielded, while the ortho carbons are less so.[4] For example, in nitrobenzene, the para carbon appears at ~134.7 ppm.[4] In our target molecule, C6 is para to the nitro group, supporting its predicted downfield shift. Conversely, the ipso-carbon attached to iodine in iodobenzene is found at ~94 ppm, which aligns with the predicted upfield shift for C4.

Advanced NMR Experiments for Structural Confirmation

While ¹H and ¹³C NMR provide the primary framework for structural elucidation, advanced 2D NMR techniques would be indispensable for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Would confirm the coupling between H5 and H6.

  • HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate H5 to C5 and H6 to C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range couplings (2-3 bonds), which are crucial for assigning the quaternary carbons. For instance, correlations from the methoxy protons (-OCH₃) to C2 would be expected.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei.[11][12][13] An NOE correlation between the methoxy protons and H6 would not be expected due to their distance, but a strong NOE between the methoxy protons and the substituent at C1 (Bromine) or C3 (Nitro group) could provide conformational information.[11][14][15][16][17]

Caption: A typical workflow for NMR-based structural elucidation.

Standard Experimental Protocol

The following provides a generalized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene.

A. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and relative inertness.[18][19]

  • Concentration: For ¹H NMR, dissolve 5-20 mg of the purified solid sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[20][21] For ¹³C NMR, a higher concentration (20-50 mg) is preferable due to the lower natural abundance of the ¹³C isotope.[10]

  • Filtration: To ensure magnetic field homogeneity and prevent signal broadening, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[20] This removes any particulate matter.[21]

  • Homogenization: Gently invert the capped NMR tube several times to ensure a homogeneous solution.

B. Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 4 to 16 scans are usually adequate for a sample of this concentration.

    • Spectral Width: A range of -2 to 12 ppm is standard for most organic compounds.

    • Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[13]

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.[10]

    • Spectral Width: A range of 0 to 220 ppm is typically used.

    • Referencing: Calibrate the spectrum using the solvent signal (e.g., CDCl₃ triplet centered at 77.16 ppm).

Conclusion

This guide presents a comprehensive, predictive ¹H and ¹³C NMR spectral analysis of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene. By systematically evaluating the electronic contributions of each substituent and comparing them to simpler, known molecules, we have established a reliable set of expected chemical shifts and coupling patterns. This deductive approach, grounded in the fundamental principles of NMR spectroscopy, serves as a powerful tool for researchers in the structural characterization of novel, complex aromatic compounds, demonstrating that even in the absence of direct experimental data, a robust and scientifically sound spectral interpretation is achievable.

References

  • Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355–360. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Derome, A. E. (1987). Modern NMR Techniques for Chemistry Research. Pergamon Press.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Gunther, H. (2013).
  • Jeener, J., Meier, B. H., Bachmann, P., & Ernst, R. R. (1979). Investigation of exchange processes by two-dimensional NMR spectroscopy. The Journal of Chemical Physics, 71(11), 4546–4553. [Link]

  • Levitt, M. H. (2007). Spin Dynamics: Basics of Nuclear Magnetic Resonance (2nd ed.). Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • University of Ottawa. NMR Sample Preparation Guide. [Link]

Sources

Mass spectrometry fragmentation patterns of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical scaffolds, 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene represents a high-value intermediate. Its tetrasubstituted core allows for orthogonal cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) due to the differential reactivity of the C-Br and C-I bonds.

However, verifying the regiochemistry of such dense scaffolds is critical. This guide provides a technical comparison of mass spectrometry (MS) ionization techniques and details the specific fragmentation "fingerprint" of this molecule. We focus on distinguishing the 2-methoxy-3-nitro (ortho) motif from potential regioisomers using fragmentation mechanics.

Ionization Mode Comparison: EI vs. ESI

Selecting the correct ionization method is the first step in structural validation. The following table compares Electron Ionization (EI) and Electrospray Ionization (ESI) for this specific halo-nitro-anisole derivative.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Level Hard (~70 eV)Soft (Thermal/Electric Field)
Primary Signal Fragment Ions (Structural Fingerprint)Molecular Ion Adducts

,

Halogen Visibility High. Distinct isotopic patterns for Br are preserved in fragments.Moderate. Adduct formation can complicate isotopic cluster analysis.
C-I Bond Stability Low. C-I bond often cleaves immediately, reducing M+ intensity.High. Preserves the weak C-I bond for intact mass confirmation.
Application Structural Elucidation (Regioisomer differentiation).Purity & MW Confirmation (High-throughput screening).

Recommendation: Use ESI-MS for initial molecular weight confirmation to prevent de-iodination. Use EI-MS (or MS/MS) for structural proof, specifically to observe the ortho-effect characteristic of the methoxy-nitro interaction.

Fragmentation Pathway Analysis (EI/MS-MS)

The fragmentation of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is governed by three competing factors:

  • Lability of the C-I Bond: The weakest bond in the system.

  • The Bromine Isotope Signature: A 1:1 doublet separated by 2 Da (

    
     and 
    
    
    
    ).
  • The Ortho-Nitroanisole Effect: Interaction between the 2-OMe and 3-NO

    
     groups.
    
Predicted Fragmentation Channel

The following pathway outlines the stepwise degradation observed under standard 70 eV EI conditions.

FragmentationPathway M Molecular Ion (M+•) [C7H5BrINO3]+• m/z ~357/359 (Weak Intensity) Frag1 Loss of Iodine (•I) [M - 127]+ [C7H5BrNO3]+ m/z ~230/232 (Base Peak Candidate) M->Frag1 Major Path: Weak C-I Cleavage Frag2 Ortho-Effect Loss (•OH) [M - 17]+ [C7H4BrINO2]+ m/z ~340/342 M->Frag2 Minor Path: Ortho (OMe/NO2) Interaction Frag3 Loss of NO2 (•NO2) [From Frag1] [C7H5BrO]+ m/z ~184/186 Frag1->Frag3 - NO2 (46 Da) Frag4 Loss of Methyl (•CH3) [From Frag3] [C6H2BrO]+ m/z ~169/171 Frag3->Frag4 - CH3 (15 Da)

Figure 1: Predicted EI Fragmentation Pathway. The loss of Iodine is the dominant primary channel due to low bond dissociation energy.

Key Diagnostic Ions
  • m/z 357/359 (M+•): The molecular ion will appear as a doublet of equal intensity (1:1) due to

    
     and 
    
    
    
    .[1] The mass 127 (Iodine) does not have isotopes, so the pattern is purely Bromine-driven.
  • m/z 230/232 ([M-I]+): Loss of the Iodine atom. This is often the Base Peak (100% intensity) in aryl iodides because the C-I bond is significantly weaker than C-Br, C-N, or C-O.

  • m/z 340/342 ([M-OH]+): Crucial for Regiochemistry. This peak arises from the "Ortho Effect." The oxygen of the nitro group abstracts a hydrogen from the adjacent methoxy group, leading to the loss of a neutral •OH radical. This only occurs if the -OMe and -NO

    
     groups are ortho to each other. 
    

Differentiation from Regioisomers

A common synthetic impurity is the isomer where the nitro group is para to the methoxy group (e.g., 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene). Mass spectrometry can distinguish these without NMR.

FeatureTarget Compound (2-OMe, 3-NO

)
Isomer (Non-Ortho)
[M - 17] (Loss of OH) Present. Due to proximity of NO

oxygen and OMe hydrogens.
Absent. Distance prevents H-abstraction.
[M - 30] (Loss of NO) Suppressed. Ortho rearrangement dominates.Prominent. Standard nitro fragmentation.
[M - 33] (Loss of H

O + CH

)
Possible. Secondary ortho rearrangement.Absent.
Decision Logic for Quality Control

Use this logic flow to interpret your MS data during synthesis monitoring.

DecisionTree Start Analyze Spectrum (EI or MS/MS) CheckI Is [M-127]+ (Loss of I) Major? Start->CheckI CheckOrtho Is [M-17]+ (Loss of OH) Present? CheckI->CheckOrtho Yes ResultFail Check Synthesis: Iodine Missing? CheckI->ResultFail No (Iodine lost in synthesis) ResultTarget CONFIRMED: 2-Methoxy-3-Nitro Pattern CheckOrtho->ResultTarget Yes (Ortho Effect) ResultIsomer WARNING: Likely Regioisomer (Non-Ortho) CheckOrtho->ResultIsomer No (Standard Nitro Loss)

Figure 2: Logic flow for distinguishing the target compound from non-ortho isomers.

Experimental Protocol

To replicate these results, ensure your instrument is tuned for high-mass sensitivity to detect the iodinated parent ion.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade) . Avoid acetonitrile if using negative mode (not recommended here) to prevent adduct confusion.

  • Concentration: Dilute to 10 µg/mL for direct infusion or 100 µg/mL for GC injection.

GC-MS Parameters (Structural ID)
  • Inlet Temp: 250°C (Note: High temp may induce thermal degradation of C-I; if M+ is absent, lower to 200°C).

  • Column: DB-5ms or equivalent (Non-polar).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.[2][3][4][5]

  • Scan Range: m/z 50 – 500.

LC-MS/MS Parameters (Purity Check)
  • Source: ESI Positive Mode.

  • Mobile Phase: Water/Methanol + 0.1% Formic Acid.

  • Precursor Ion: Select m/z 358 (approx [M+H]+ for

    
    ) and 360 (
    
    
    
    ).
  • Collision Energy: Ramp 10–40 eV. Look for the transition 358 -> 232 (Loss of I) as the quantifier transition.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Detailed mechanisms of ortho-effects in nitroanisoles).
  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A. National Institute of Standards and Technology. [Link]

Sources

Crystal Structure Determination of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the structural determination of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene , a highly substituted aromatic scaffold with significant steric and electronic complexity.

We compare the "product"—in this context, the Single Crystal X-Ray Diffraction (SC-XRD) dataset and structural model —against alternative characterization methods (NMR, Powder XRD, Computational Modeling).

Executive Summary: The Heavy-Atom Advantage

For the target molecule, 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene , Single Crystal X-Ray Diffraction (SC-XRD) is not merely an option; it is the definitive structural standard . While NMR (


H, 

C) confirms connectivity, it fails to unambiguously resolve the specific torsion angles induced by the steric crowding of the contiguous substituents (Br, OMe, NO

, I).

The presence of heavy halogens (Bromine,


; Iodine, 

) makes this molecule an ideal candidate for X-ray analysis, provided that absorption effects are rigorously managed. This guide outlines the protocol to leverage these heavy atoms for determining the absolute spatial arrangement and intermolecular halogen bonding networks.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the efficacy of SC-XRD against standard alternatives for this specific tetra-substituted benzene derivative.

FeatureSC-XRD (The Gold Standard) Solution NMR (

H/

C)
Powder XRD (PXRD) DFT Computation
Connectivity Definitive DefinitiveAmbiguousN/A (Input dependent)
3D Conformation Direct Measurement (Torsion angles)Inferred (NOE constraints weak for rotamers)Difficult (Requires Rietveld refinement)Predicted (Gas phase

Solid state)
Steric Analysis Precise (Resolves NO

/OMe twist)
Averaged (Fast rotation on NMR timescale)Low ResolutionHypothetical
Intermolecular Maps Halogen Bonds (I···O, Br···O)InvisibleUnit Cell onlyRequires Periodic Boundary Conditions
Sample Req. Single Crystal (

mm)
Solution (~5 mg)Polycrystalline powderCPU Hours
Why Alternatives Fail for This Target
  • NMR Limitations: The rotation of the methoxy (-OCH

    
    ) and nitro (-NO
    
    
    
    ) groups is often fast on the NMR timescale, yielding an averaged signal. You cannot determine if the nitro group is perpendicular or coplanar to the ring, a critical factor for reactivity and biological docking.
  • PXRD Limitations: While PXRD can identify the crystalline phase, solving the ab initio structure of a low-symmetry organic molecule with heavy atoms is computationally expensive and prone to preferred orientation errors.

Technical Protocol: Determination Workflow

Phase 1: Crystal Growth (The Critical Step)

The target molecule is polar (Nitro/Methoxy) yet lipophilic (Bromo/Iodo). A binary solvent system is required to balance solubility and nucleation.

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System:

    • Primary Solvent: Dichloromethane (DCM) or Acetone (Good solubility).

    • Antisolvent: Hexane or Ethanol (Induces nucleation).

  • Target Morphology: Block or Prism crystals (Needles often suffer from high mosaicity).

Phase 2: Data Collection Strategy

Due to the high atomic number of Iodine and Bromine, the linear absorption coefficient (


) will be significant.
  • Radiation Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å)
    .[1][2]
    • Reasoning: Copper (Cu-K

      
      ) radiation is strongly absorbed by Iodine and Bromine, leading to severe systematic errors. Mo radiation penetrates better, ensuring accurate intensity data.
      
  • Temperature: 100 K (Cryostream).[3]

    • Reasoning: Reduces thermal vibration (Debye-Waller factors), essential for resolving the electron density of the vibrating nitro group.

  • Strategy: High redundancy (>4x) to facilitate rigorous absorption correction.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Likely centrosymmetric (e.g.,

    
     or 
    
    
    
    ) unless chiral packing forces occur.
  • Phasing Method: Intrinsic Phasing (SHELXT) or Patterson Methods .

    • Why: The I and Br atoms dominate the scattering. A Patterson map will immediately reveal the heavy atom vectors, solving the phase problem instantly.

  • Absorption Correction: Multi-scan (SADABS) or Numerical (Face-indexed) .

    • Critical: Failure to correct for absorption will result in "ghost" peaks near the Iodine atom and incorrect thermal ellipsoids.

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental workflow for determining this structure.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: X-Ray Diffraction cluster_2 Phase 3: Solution Start Target: 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene Solvent Binary Solvent System (DCM/Hexane) Start->Solvent Growth Slow Evaporation (4°C, Dark) Solvent->Growth Check Microscopy Check: Block vs Needle? Growth->Check Check->Solvent Needle/Cluster (Retry) Source Select Source: Mo-Kα (0.71 Å) Check->Source Block/Prism Collect Data Collection (100 K, High Redundancy) Source->Collect Minimize Absorption Absorb Absorption Correction (Multi-scan/Numerical) Collect->Absorb Correct I/Br effects Phase Phasing: SHELXT (Heavy Atom Method) Absorb->Phase Refine Refinement: SHELXL (Anisotropic F²) Phase->Refine Result Final CIF (R1 < 4%) Refine->Result

Caption: Workflow optimizing heavy-atom phasing and absorption correction for the target molecule.

Key Structural Features to Analyze

Once the structure is solved, the "value" of the product lies in analyzing these specific features:

  • Nitro Group Torsion: Measure the

    
     torsion angle. Steric pressure from the adjacent Methoxy (Pos 2) and Iodo (Pos 4) groups will likely force the Nitro group (Pos 3) out of the benzene plane (
    
    
    
    ).
  • Halogen Bonding: Iodine is a potent halogen bond donor (

    
    -hole). Look for short contacts (
    
    
    
    ) between the Iodine tip and the Nitro oxygen of a neighboring molecule (
    
    
    ). This interaction often directs the crystal packing.
  • Methoxy Orientation: The methyl group usually lies in the plane of the ring to maximize p-orbital overlap, but the adjacent Bromo and Nitro groups may distort this.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Metrangolo, P., et al. (2008).[3] "Halogen Bonding: The General Case." Chemical Reviews, 108(11), 4606-4639. (Authoritative source on I...O interactions). Link

  • Rigaku Corporation. (2011). "CrystalClear-SM Expert. Automated measurement and processing software.
  • Hosten, E. C., & Betz, R. (2020).[4] "The crystal structure of 1-bromo-4-iodo-benzene." Zeitschrift für Kristallographie - New Crystal Structures, 236(1).[4] (Comparative simple analog). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is not publicly available. The following guidance is synthesized from safety data for structurally analogous compounds, including halogenated nitrobenzenes and other aromatic nitro compounds.[1][2] This chemical should be treated as potentially hazardous, and all handling must be conducted with the utmost care, adhering to stringent institutional safety protocols.

Hazard Assessment and Summary

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is a complex aromatic compound containing multiple functional groups that contribute to its potential reactivity and toxicity. The presence of nitro, bromo, and iodo groups on a benzene ring suggests that this compound should be handled as a substance with significant health risks. Based on data from similar chemicals, it is presumed to be harmful if inhaled, swallowed, or absorbed through the skin.[3][4][5] It is expected to cause irritation to the skin, eyes, and respiratory system.[3][6][7] Furthermore, many nitroaromatic compounds are suspected carcinogens and may cause organ damage through prolonged or repeated exposure.[3][5]

A conservative summary of potential hazards, based on related compounds, is presented below.

Hazard ClassificationCategoryRationale and Notes
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Harmful if swallowed, in contact with skin, or if inhaled.[3][5]
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][4][6]
Serious Eye Damage/Eye Irritation Category 2ACauses serious eye irritation.[3][4][6]
Respiratory/Skin Sensitization Category 1May cause an allergic skin reaction.[3]
Carcinogenicity Category 2Suspected of causing cancer.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[3][7]
Specific Target Organ Toxicity (Repeated Exposure) Category 2May cause damage to organs through prolonged or repeated exposure.[3][5]
Hazardous to the Aquatic Environment Category 2Toxic to aquatic life with long-lasting effects.[3]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene, a multi-layered approach combining engineering controls and personal protective equipment is mandatory.

Primary Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: A safety shower and eyewash station must be readily accessible and unobstructed.[2]

Personal Protective Equipment (PPE) Requirements:

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[2][9] Double-gloving is recommended.To prevent skin contact and absorption.[2] Gloves must be inspected before use and changed immediately if contaminated.[7]
Eye and Face Protection Safety goggles with side shields or, preferably, a face shield worn over safety glasses.[2][10][11]To protect eyes and face from dust particles and chemical splashes.[2] A face shield is critical when handling larger quantities or when there is a risk of splashing.[10]
Skin and Body Protection A flame-resistant lab coat, long-sleeved clothing, and closed-toe, chemical-resistant shoes.[1][2]To protect skin from accidental spills and prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 (or higher) respirator may be required if handling the powder outside of a fume hood is unavoidable.[1]To prevent inhalation of fine powders. Use of a respirator must be in accordance with the institution's respiratory protection program.[10]

Operational Handling Protocol

A systematic workflow is essential for the safe handling of this compound from receipt to use. The following steps provide a procedural guide for laboratory professionals.

Step-by-Step Handling Procedure:

  • Pre-Handling Preparation:

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE.

    • Locate the appropriate hazardous waste container.

  • Weighing the Compound:

    • Perform all weighing operations inside the fume hood or a ventilated balance enclosure to contain any airborne powder.[1]

    • Use a disposable weigh boat to avoid contamination of balances.

    • Handle the primary container and transfer tools with care to minimize dust generation.

  • Use in Reaction:

    • Add the compound to the reaction vessel slowly and carefully within the fume hood.

    • If dissolving in a solvent, add the solvent to the solid to prevent splashing of the powder.

    • Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) as dictated by the experimental protocol.

  • Post-Handling Cleanup:

    • Carefully wipe down the work surface, spatula, and any other equipment with a damp paper towel to collect residual dust. Dispose of the towel in the designated solid hazardous waste container.

    • Decontaminate glassware using an appropriate solvent.

    • Remove PPE in the correct order (gloves last) and dispose of single-use items in the hazardous waste stream.

    • Wash hands and arms thoroughly with soap and water after completing the work.[12]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup A 1. Verify Fume Hood & Safety Stations B 2. Don Required PPE A->B C 3. Prepare Work Area & Equipment B->C D 4. Weigh Compound (Ventilated Enclosure) C->D E 5. Transfer to Reaction Vessel D->E F 6. Perform Experiment E->F G 7. Decontaminate Work Area & Glassware F->G H 8. Segregate & Dispose of Waste G->H I 9. Doff PPE & Wash Hands H->I

Caption: Safe handling workflow for 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before attempting cleanup.

    • For small solid spills, gently cover with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.[7]

    • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[7]

    • Do not use water to clean up as this may spread contamination.

    • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

All waste containing 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene must be treated as hazardous. Improper disposal can lead to environmental contamination and regulatory violations.

Waste Segregation and Disposal:

  • Unused/Expired Chemical: Keep in its original, tightly sealed container. Label clearly as "Hazardous Waste" and list the chemical name.

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels, TLC plates) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Liquid Waste: Solutions from reactions or cleaning procedures containing this compound should be collected in a sealed, labeled container for halogenated organic liquid waste. Do not pour this waste down the drain.[13]

The disposal process should follow a strict, documented protocol to ensure safety and compliance.

G cluster_sources Waste Generation Sources cluster_streams Waste Segregation Streams cluster_disposal Final Disposal A Unused Chemical E Solid Halogenated Waste Container A->E B Contaminated Consumables (Gloves, Wipes, etc.) B->E C Contaminated Glassware & Equipment F Liquid Halogenated Waste Container C->F After Rinsing D Reaction Mixtures & Solutions D->F G Collection by EHS/ Licensed Disposal Company E->G F->G

Caption: Hazardous waste disposal workflow for halogenated nitroaromatics.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Nitroanthraquinone.
  • Benchchem. (n.d.). Application Notes and Protocols for the Nitration of Halogenated Benzenes.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene Safety Data Sheet.
  • CDN Isotopes. (n.d.). Safety Data Sheet - 1-Bromo-4-nitrobenzene.
  • Thermo Fisher Scientific. (2025, December 19). 1-Bromo-4-nitrobenzene Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). Benzene, 1-bromo-4-iodo- Safety Data Sheet.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Duke University. (2014, August 30). Enhanced Formation of Disinfection Byproducts in Shale Gas Wastewater-Impacted Drinking Water Supplies.
  • Infinium Pharmachem Pvt. Ltd. (2017, December 31). A MATERIAL SAFETY DATA SHEET 1-Bromo-4-iodobenzene.
  • Tokyo Chemical Industry Co., Ltd. (2023, April 3). 3-Bromo-5-nitroanisole SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, June 2). 1-Bromo-3-nitrobenzene SAFETY DATA SHEET.
  • Aaronchem. (n.d.). 1-Bromo-4-Iodo-2-Nitrobenzene.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.